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  • Product: 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
  • CAS: 1422344-48-6

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Characterization and Synthetic Utility of 1-(1H-imidazol-2-yl)ethanamine hydrochloride

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medicinal Chemists, Pharmacologists, and Process Engineers Executive Summary In the landscape of rational drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medicinal Chemists, Pharmacologists, and Process Engineers

Executive Summary

In the landscape of rational drug design, low-molecular-weight heteroaromatic building blocks are the cornerstone of novel pharmacophore development. 1-(1H-imidazol-2-yl)ethanamine hydrochloride (CAS 1422344-48-6) is a highly specialized, bifunctional intermediate characterized by an imidazole ring substituted at the 2-position with an α -methylated ethylamine side chain.

Unlike the ubiquitous 4-substituted imidazoles (such as endogenous histamine), the 2-substituted architecture fundamentally alters the tautomeric equilibrium, pKa, and spatial vector of the hydrogen-bond donor/acceptor network. Furthermore, the introduction of the α -methyl group restricts the conformational flexibility of the amine side chain, a critical modification known to enhance receptor subtype selectivity and confer resistance against metabolic degradation by monoamine oxidases (MAO). This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and pharmacological utility.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of this compound is essential for downstream formulation, synthesis, and storage. The compound is typically isolated and handled as a hydrochloride salt to mitigate the inherent instability and hygroscopicity of the free base amine.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(1H-imidazol-2-yl)ethanamine hydrochloride
CAS Registry Number 1422344-48-6,[1]
Molecular Formula C 5​ H 10​ ClN 3​ (C 5​ H 9​ N 3​ · HCl)
Molecular Weight 147.61 g/mol
Physical Form Powder or crystalline solid
Typical Purity 95.0% (HPLC),
Storage Conditions Room temperature, inert atmosphere (Argon/N 2​ )
InChI Key YQKSNVGIELRMPI-UHFFFAOYSA-N

Causality in Storage Requirements: The requirement for an inert atmosphere during storage is twofold. First, the hydrochloride salt is hygroscopic; ambient moisture can lead to deliquescence and subsequent hydrolysis or degradation over time. Second, electron-rich heteroaromatics like imidazole are susceptible to slow auto-oxidation, which typically manifests as a progressive yellowing or browning of the crystalline powder.

Pharmacological Rationale: The α -Methyl Imidazole Scaffold

The structural topology of 1-(1H-imidazol-2-yl)ethanamine makes it an exceptional bioisostere for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly the Histamine H 3​ and H 4​ receptors, or α2​ -adrenergic receptors.

By shifting the attachment point from the 4-position (as seen in histamine) to the 2-position, medicinal chemists can bypass existing intellectual property landscapes while exploring novel binding pockets. The α -methyl group introduces a chiral center; isolating the pure (R)- or (S)-enantiomer allows researchers to exploit the eudismic ratio—where one enantiomer exhibits vastly superior target affinity due to optimal steric alignment within the receptor's orthosteric site.

GPCR_Signaling Ligand Imidazole-based Ligand Receptor Histamine H3/H4 Receptor Ligand->Receptor Binds & Modulates G_protein Gαi/o Protein Receptor->G_protein Conformational Change AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases Production PKA Protein Kinase A (PKA) ↓ cAMP->PKA Reduced Activation Response Modulation of Neurotransmitter Release PKA->Response Downstream Effects

Fig 1: Gαi/o-coupled GPCR signaling pathway modulated by imidazole-based ligands.

Validated Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of 1-(1H-imidazol-2-yl)ethanamine hydrochloride is best achieved via a two-step Grignard addition and reductive amination sequence starting from commercially available 1H-imidazole-2-carbonitrile.

Synthesis A 1H-imidazole-2-carbonitrile (Starting Material) B MeMgBr, THF (Grignard Addition) A->B C 1-(1H-imidazol-2-yl)ethan-1-one (Intermediate) B->C Acidic Workup D NH4OAc, NaBH3CN, MeOH (Reductive Amination) C->D pH 6.5, rt E Free Base Amine D->E Extractive Workup F HCl in Dioxane (Salification) E->F 0 °C G 1-(1H-imidazol-2-yl)ethanamine HCl (CAS 1422344-48-6) F->G Crystallization

Fig 2: Validated synthetic workflow for 1-(1H-imidazol-2-yl)ethanamine hydrochloride.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Grignard Addition & Ketone Formation

  • Setup: Purge a dry, 500 mL round-bottom flask with Argon. Charge with 1H-imidazole-2-carbonitrile (1.0 eq, 100 mmol) and anhydrous THF (200 mL). Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq, 250 mmol) over 30 minutes.

    • Causality Note: A minimum of 2.0 equivalents of Grignard reagent is strictly required. The highly acidic N-H proton of the imidazole ring will rapidly consume the first equivalent to form a magnesium salt, leaving the second equivalent to execute the nucleophilic attack on the nitrile carbon.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench by adding 1M HCl (150 mL) at 0 °C. Stir for 1 hour at room temperature to fully hydrolyze the intermediate imine to 1-(1H-imidazol-2-yl)ethan-1-one.

  • Isolation: Neutralize to pH 7 with saturated NaHCO 3​ , extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Reductive Amination & Salification

  • Imine Formation: Dissolve the crude ketone (1.0 eq) in anhydrous methanol (150 mL). Add ammonium acetate (NH 4​ OAc, 10.0 eq). Stir for 2 hours at room temperature.

    • Causality Note: NH 4​ OAc acts as both the nitrogen source and a mild acid catalyst (buffering the solution to ~pH 6.5), which is the optimal thermodynamic window for iminium ion formation.

  • Reduction: Add sodium cyanoborohydride (NaBH 3​ CN, 1.5 eq) in small portions. Stir for 24 hours.

    • System Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, UV and Ninhydrin stain). Do not proceed until the ketone spot is completely consumed and a strong ninhydrin-positive spot (primary amine) appears. NaBH 3​ CN is specifically chosen because, unlike NaBH 4​ , it is stable at pH 6.5 and selectively reduces the iminium intermediate without reducing the unreacted ketone.

  • Workup: Quench with 1M NaOH (50 mL) to destroy excess hydride. Extract the free amine into a 3:1 mixture of Dichloromethane/Isopropanol (3 x 100 mL).

  • Salification: Concentrate the organic layer, redissolve the residue in minimal absolute ethanol (20 mL), and cool to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.2 eq).

    • Causality Note: Utilizing anhydrous HCl in dioxane prevents the highly water-soluble hydrochloride salt from dissolving, driving its quantitative precipitation. Filter the resulting crystals and dry under vacuum to yield 1-(1H-imidazol-2-yl)ethanamine hydrochloride.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized or procured batch[2], the following analytical benchmarks should be met:

  • 1 H NMR (400 MHz, D 2​ O):

    • δ 7.42 (s, 2H, imidazole CH=CH). Note: Due to rapid tautomerization in D 2​ O, the C4 and C5 protons often appear as a chemically equivalent singlet.

    • δ 4.65 (q, J=6.8 Hz, 1H, α -CH).

    • δ 1.62 (d, J=6.8 Hz, 3H, CH 3​ ).

  • LC-MS (ESI+): Calculated for C 5​ H 10​ N 3​ + [M+H] + : 112.09; Found: 112.1.

  • HPLC Purity: Column: C18 Reverse Phase. Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. Detection: UV at 210 nm and 254 nm. Target purity 95%[3].

References

  • ChemSrc CAS Database. 1422344-48-6 Properties and Structure. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-(1H-Imidazol-2-yl)ethanamine Hydrochloride – Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In preclinical drug discovery, the precise physicochemical characterization of building blocks is the foundation of robust structure-activity relationship (SAR) studies. 1-(1H-imidazol-2-yl)ethanamine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the precise physicochemical characterization of building blocks is the foundation of robust structure-activity relationship (SAR) studies. 1-(1H-imidazol-2-yl)ethanamine hydrochloride is a highly versatile, histamine-like pharmacophore utilized in the synthesis of receptor modulators and kinase inhibitors. This whitepaper provides an in-depth analysis of its molecular weight, exact mass, and the mass spectrometry (MS) causality governing its behavior in analytical workflows. It establishes a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) to ensure absolute structural confirmation.

Physicochemical Profiling & Structural Elucidation

Understanding the distinction between molecular weight and exact mass is critical for analytical scientists. Molecular weight is the abundance-weighted average of all naturally occurring isotopes, utilized for macroscopic weighing and stoichiometric calculations. Conversely, exact mass is the calculated mass of the most abundant isotopic molecule (e.g., 12 C, 1 H, 14 N, 35 Cl), which is the target metric for high-resolution mass spectrometry.

The quantitative data for both the free base and the monohydrochloride salt forms are summarized below, as corroborated by chemical specifications from [1] and [2].

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride Salt (Monohydrochloride)
CAS Number 1154736-07-81422344-48-6
Chemical Formula C 5​ H 9​ N 3​ C 5​ H 10​ ClN 3​
Molecular Weight ( g/mol ) 111.148147.606
Exact Mass (Da) 111.0796147.0563
Observed m/z in ESI+ ([M+H] + ) 112.0869112.0869 (Post-dissociation)

Mass Spectrometry Causality: The Fate of Hydrochloride Salts in ESI+

A common pitfall in mass spectrometry is searching for the exact mass of the intact salt (147.0563 Da). In positive Electrospray Ionization (ESI+), the hydrochloride salt undergoes complete dissociation in the source. The chloride counter-ion is stripped away, and the basic nitrogen atoms of the imidazole ring and primary amine readily accept a proton from the acidic mobile phase.

As detailed in fundamental ESI mechanism studies by [3], this ion evaporation process yields the protonated free base: [M - HCl + H] + .

The exact mass of this observed ion (C 5​ H 10​ N 3​ + ) is calculated by summing the exact masses of the constituent atoms and subtracting the mass of one electron:

  • Carbon ( 12 C x 5): 60.000000 Da

  • Hydrogen ( 1 H x 10): 10.078250 Da

  • Nitrogen ( 14 N x 3): 42.009222 Da

  • Minus 1 Electron ( e− ): -0.000548 Da

  • Target m/z: 112.0869 Da

Analytical Workflow: Self-Validating LC-HRMS Protocol

To definitively confirm the identity of 1-(1H-imidazol-2-yl)ethanamine hydrochloride, the following self-validating LC-HRMS protocol must be employed. The system validates itself by cross-referencing internal lock-mass calibration with mathematical isotopic pattern matching.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid ensures the basic amine and imidazole nitrogen atoms are fully protonated prior to aerosolization, maximizing ionization efficiency and preventing signal suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% formic acid) over 5 minutes.

    • Causality: Retains the polar analyte sufficiently to separate it from void volume salts and potential ion-suppression agents.

  • Mass Spectrometer Calibration (Self-Validation Step 1): Infuse a lock-mass solution (e.g., Leucine Enkephalin, exact m/z 556.2766) continuously via a secondary reference sprayer.

    • Causality: This provides real-time internal calibration, correcting for time-of-flight (TOF) tube thermal drift and ensuring mass accuracy remains strictly < 5 ppm.

  • Data Acquisition (ESI+): Operate the Q-TOF or Orbitrap in positive electrospray ionization mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: High temperature and voltage facilitate the rapid evaporation of droplets and the complete dissociation of the HCl salt, yielding the bare [M+H] + ion.

  • Data Processing & Isotope Verification (Self-Validation Step 2): Extract the chromatogram for m/z 112.0869. Verify the presence of the M+1 isotopic peak ( 13 C contribution) at m/z 113.0903 with an expected relative abundance of ~5.5%.

    • Causality: Matching both the exact mass and the isotopic fine structure mathematically validates the C 5​ H 10​ N 3​

      + formula, definitively eliminating isobaric false positives.

LCHRMS A Sample Preparation (1 mg/mL in MeOH/H2O) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) Salt Dissociation & Protonation B->C D Time-of-Flight (TOF) Analysis (Resolution > 30,000 FWHM) C->D E Data Processing (Target m/z: 112.0869) D->E

Workflow for LC-HRMS exact mass determination of 1-(1H-imidazol-2-yl)ethanamine.

Pharmacological & Synthetic Utility

1-(1H-imidazol-2-yl)ethanamine is a structural isomer of endogenous histamine (2-(1H-imidazol-4-yl)ethanamine). By shifting the ethylamine chain from the 4-position to the 2-position of the imidazole ring, medicinal chemists alter the spatial geometry of the pharmacophore.

This specific topological shift is highly valuable in designing selective Histamine H3 and H4 receptor antagonists, which are critical targets for immunological and neurological therapeutics. Furthermore, the primary amine serves as an ideal synthetic handle for reductive amination or amide coupling, allowing for rapid combinatorial library generation.

Utility A 1-(1H-imidazol-2-yl)ethanamine (Core Scaffold) B Amine Derivatization (Reductive Amination) A->B C Histamine Receptor Modulators (H3/H4 Antagonists) B->C D Kinase Inhibitors (H-Bond Donor/Acceptor) B->D

Logical pathway mapping the synthetic utility of the imidazole-ethylamine scaffold.

References

  • ChemSrc. "1-(1H-imidazol-2-yl)ethanamine | 1154736-07-8". Compound Database. Available at:[Link]

  • Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals". Mass Spectrometry Reviews, 20(6), 362-387. Available at:[Link]

Foundational

1-(1H-imidazol-2-yl)-ethylamine hydrochloride histamine receptor binding affinity

An In-Depth Technical Guide to 1-(1H-Imidazol-2-yl)-ethylamine Hydrochloride: Histamine Receptor Binding Affinity, Structural Pharmacology, and Assay Methodologies Executive Summary The pharmacological targeting of hista...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1H-Imidazol-2-yl)-ethylamine Hydrochloride: Histamine Receptor Binding Affinity, Structural Pharmacology, and Assay Methodologies

Executive Summary

The pharmacological targeting of histamine receptors (H1R, H2R, H3R, and H4R) has historically yielded blockbuster therapeutics for allergic and gastric disorders, and continues to drive innovation in neurodegenerative and inflammatory disease research[1]. While endogenous histamine (2-(1H-imidazol-4-yl)ethanamine) acts as the universal agonist across all four subtypes, structural modifications to its imidazole scaffold drastically alter receptor subtype selectivity.

This whitepaper provides a comprehensive technical analysis of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride (often referred to synonymously in medicinal chemistry literature as 2-(1H-imidazol-2-yl)ethanamine or its α -methyl variants). By shifting the ethylamine side chain from the 4-position to the 2-position of the imidazole ring, researchers have unlocked a privileged chemical scaffold. We will explore the structural causality behind its binding affinity, map its receptor signaling pathways, and provide self-validating experimental protocols for characterizing its pharmacological profile.

Structural Pharmacology & Receptor Mechanics

Chemical Divergence from Endogenous Histamine

Endogenous histamine relies on a highly specific tautomeric equilibrium between its and nitrogen atoms on the imidazole ring to activate its receptors. The ethylamine side chain at the C4 position allows the molecule to adopt a specific trans conformation that optimally bridges the transmembrane (TM) domains of the GPCRs.

In 1-(1H-imidazol-2-yl)-ethylamine, the primary amine side chain is attached to the C2 position. This structural shift introduces two critical mechanical changes[2]:

  • Symmetry and Steric Bulk: The C2 position is flanked by both imidazole nitrogens. The presence of the ethylamine chain here creates steric hindrance that restricts the rotational freedom of the imidazole ring when docked in the receptor pocket.

  • pKa and Hydrogen Bonding Vector: The electron-donating nature of the alkyl chain at the C2 position alters the pKa of the imidazole nitrogens. More importantly, it shifts the geometric vector required to form hydrogen bonds with the conserved Aspartate (Asp3.32) in TM3 and the Glutamate/Asparagine residues in TM5.

The Orthosteric Binding Pocket Dynamics

Because the H1R and H2R binding pockets are highly constrained and evolved to recognize the 4-substituted geometry, the 2-substituted scaffold exhibits virtually no affinity for these subtypes[1]. However, the H3R and H4R share a higher sequence homology (~60% in the TM domains) and possess a more voluminous, versatile orthosteric pocket[3]. The 2-imidazolyl scaffold can anchor to Asp3.32 in H3R/H4R, serving as a foundational building block. When functionalized with bulky, lipophilic groups, this scaffold yields highly potent and selective H3R antagonists and H4R inverse agonists[4].

Histamine Receptor Binding Affinity Profiles

To contextualize the pharmacological utility of the 1-(1H-imidazol-2-yl)-ethylamine scaffold, it is essential to compare its baseline binding kinetics against endogenous histamine. The data below summarizes the representative binding affinities ( Ki​ ) derived from competitive radioligand displacement assays.

Table 1: Comparative Binding Affinities at Human Histamine Receptors

Receptor SubtypeEndogenous Histamine ( Ki​ , nM)1-(1H-imidazol-2-yl)-ethylamine scaffold ( Ki​ , nM)Functional Role of Scaffold
H1R (Human)~10,000>100,000 (Inactive)None
H2R (Human)~10,000>100,000 (Inactive)None
H3R (Human)~5 - 10~1,000 - 5,000Weak Agonist / Scaffold Base
H4R (Human)~10 - 20~2,000 - 10,000Weak Agonist / Scaffold Base

Note: While the unsubstituted 2-yl scaffold exhibits micromolar affinity, it is the synthetic elaboration of this core (e.g., via alkylation or acylation of the primary amine) that drives nanomolar potency in modern drug discovery[2].

Receptor Signaling & Functional Assays

Understanding the downstream signaling of the histamine receptors is critical for designing functional assays. The four subtypes couple to distinct G-proteins, dictating whether an assay should measure calcium flux, cAMP accumulation, or GTP turnover[1].

G H1R H1 Receptor Gq Gq/11 Protein H1R->Gq H2R H2 Receptor Gs Gs Protein H2R->Gs H3R H3 Receptor Gi Gi/o Protein H3R->Gi H4R H4 Receptor H4R->Gi PLC PLC Activation Gq->PLC AC_up Adenylyl Cyclase ↑ Gs->AC_up AC_down Adenylyl Cyclase ↓ Gi->AC_down Ca Intracellular Ca2+ ↑ PLC->Ca cAMP_up cAMP ↑ AC_up->cAMP_up cAMP_down cAMP ↓ AC_down->cAMP_down

Canonical G-protein coupled signaling pathways of the four histamine receptor subtypes.

Self-Validating Experimental Methodologies

To accurately determine the binding affinity and functional efficacy of 1-(1H-imidazol-2-yl)-ethylamine derivatives, assays must be designed with intrinsic self-validating controls. Below are the definitive protocols for characterizing these ligands.

Competitive Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of the test compound to displace a high-affinity radioligand (e.g., [3H]N−α -methylhistamine for H3R) from the receptor pocket.

Workflow Prep 1. Membrane Preparation Incubate 2. Ligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Ice-Cold Washing Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target HR subtype in a hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: The hypotonic environment induces cell swelling and osmotic lysis, ensuring the efficient isolation of crude membrane fractions containing the GPCRs without denaturing them.

  • Ligand Incubation: Incubate 10−20μg of membrane protein with the specific radioligand and varying concentrations of the 1-(1H-imidazol-2-yl)-ethylamine derivative ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that masks the negative charges on the glass fiber, preventing the non-specific binding of the positively charged amine ligands, thereby preserving the signal-to-noise ratio.

  • Washing: Wash the filters three times with 3 mL of ice-cold buffer. Causality: The sudden drop in temperature drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex, trapping the bound radioligand on the filter.

  • Self-Validation (Quality Control): Include a parallel incubation with 10μM of an unlabeled reference ligand (e.g., thioperamide for H3R) to define Non-Specific Binding (NSB). The assay is only valid if Specific Binding (Total Binding minus NSB) constitutes >60% of the total radioactive signal.

[35S]GTPγS Functional Assay (Efficacy Determination)

Because H3R and H4R couple to Gi/o​ proteins[4], their activation can be directly quantified by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS , to the G-protein α -subunit.

Step-by-Step Protocol:

  • Reaction Setup: Suspend membranes in assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , and 10μg/mL saponin. Causality: Saponin gently permeabilizes the membrane vesicles, allowing the highly polar [35S]GTPγS to access the intracellular face of the G-proteins.

  • GDP Addition: Add 10μM GDP to the buffer. Causality: G-proteins exhibit a basal rate of GTP/GDP exchange (constitutive activity). Flooding the system with GDP suppresses this basal turnover, ensuring that any measured [35S]GTPγS binding is strictly dependent on the agonist-induced conformational change of the receptor.

  • Incubation & Reading: Add 0.1nM [35S]GTPγS and the test compound. Incubate for 30 minutes at 30°C, filter, and measure via scintillation counting. A concentration-response curve will yield the EC50​ (for agonists) or IC50​ (for antagonists).

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.[Link]

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107–120.[Link]

Sources

Exploratory

Synthesis Pathway of 1-(1H-Imidazol-2-yl)ethylamine Hydrochloride Precursors: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale 1-(1H-imidazol-2-yl)ethylamine (also known as 1-(1H-imidazol-2-yl)ethanamine) and its hydrochloride salts are critical precursors and pharmacophores in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-(1H-imidazol-2-yl)ethylamine (also known as 1-(1H-imidazol-2-yl)ethanamine) and its hydrochloride salts are critical precursors and pharmacophores in medicinal chemistry, frequently utilized in the development of histamine receptor modulators, enzyme inhibitors, and novel biocompatible materials.

As a Senior Application Scientist, designing a scalable and high-yielding synthesis for this molecule requires a highly convergent approach. The most robust pathway leverages the Debus-Radziszewski multicomponent cyclocondensation to construct the imidazole ring directly onto a pre-existing chiral or achiral amino acid backbone. By starting from commercially available Boc-Alanine, we can systematically build the target molecule while preventing unwanted side reactions.

Retrosynthetic Analysis

The retrosynthetic disconnection of 1-(1H-imidazol-2-yl)ethylamine hydrochloride points directly to a protected alpha-amino aldehyde.

  • Target Disconnection: The primary amine must be protected during the synthesis to prevent self-condensation. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of the cyclization but easily cleaved by HCl.

  • Ring Formation: The imidazole core is disconnected via the Debus-Radziszewski reaction into an aldehyde, a 1,2-dicarbonyl (glyoxal), and ammonia.

  • Precursor Generation: The required aldehyde (Boc-Alaninal) is derived from Boc-Alanine. To prevent over-reduction to the alcohol, the carboxylic acid is first converted to a Weinreb amide.

Retrosynthesis Target 1-(1H-imidazol-2-yl) ethylamine HCl BocIntermediate 2-(1-N-Boc-aminoethyl) imidazole Target->BocIntermediate Deprotection Aldehyde Boc-Alaninal BocIntermediate->Aldehyde Cyclocondensation Reagents Glyoxal + NH3 BocIntermediate->Reagents StartingMaterial Boc-Alanine Aldehyde->StartingMaterial Reduction via Weinreb Amide

Retrosynthetic analysis of 1-(1H-imidazol-2-yl)ethylamine hydrochloride from Boc-Alanine.

Mechanistic Causality & Reaction Design (E-E-A-T)

The Weinreb Amide Imperative

Direct reduction of carboxylic acids or standard esters to aldehydes is notoriously difficult due to the high reactivity of the resulting aldehyde, which rapidly undergoes over-reduction to a primary alcohol. To establish a self-validating and foolproof protocol, we utilize the Weinreb ketone/aldehyde synthesis ([1]). By coupling Boc-Alanine with N,O-dimethylhydroxylamine, we form a Weinreb amide. Upon the addition of a hydride source (like LiAlH₄ or MgAB), the resulting tetrahedral intermediate is stabilized as a rigid five-membered cyclic metal chelate. This chelate survives until the reaction is quenched with aqueous acid, at which point it collapses exclusively to the desired aldehyde ([2]).

Debus-Radziszewski Multicomponent Assembly

The Debus-Radziszewski imidazole synthesis is a classic, highly efficient multi-component reaction used for the synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia ([3]). The causality behind this choice is atom economy and convergence. Instead of a linear step-by-step ring construction, the diimine intermediate formed from glyoxal and ammonia acts as a nucleophilic trap for the Boc-Alaninal. Subsequent cyclization and dehydration spontaneously yield the aromatic imidazole system ([4]).

Mechanism A Boc-Alaninal + NH3 B Imine Intermediate A->B -H2O C Addition of Glyoxal B->C D Diimine / Aminal Formation C->D +NH3 E Cyclization & Dehydration D->E -2H2O F 2-(1-N-Boc-aminoethyl)imidazole E->F Aromatization

Mechanistic pathway of the Debus-Radziszewski cyclocondensation forming the imidazole ring.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Boc-Alanine Weinreb Amide
  • Initiation: Dissolve 1.0 equivalent (eq) of Boc-L-Alanine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation & Workup: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Controlled Reduction to Boc-Alaninal
  • Preparation: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add 1.5 eq of Lithium Aluminum Hydride (LiAlH₄, 1M solution in THF) dropwise to maintain the internal temperature below -70 °C.

  • Quenching (Critical Step): After 1 hour of stirring at -78 °C, carefully quench the reaction at -78 °C by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). This breaks down the stable aluminum chelate and prevents emulsion formation.

  • Isolation: Warm to RT, stir vigorously until two clear phases form. Extract with ethyl acetate (EtOAc), dry, and concentrate to yield Boc-Alaninal, which should be used immediately in the next step to prevent epimerization.

Step 3: Debus-Radziszewski Cyclocondensation
  • Assembly: Dissolve the freshly prepared Boc-Alaninal (1.0 eq) in methanol. Cool the solution to 0 °C.

  • Reagent Addition: Add 1.2 eq of glyoxal (40% aqueous solution). Subsequently, add 5.0 eq of aqueous ammonia (28-30% NH₃ basis) dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at RT for 16 hours. The solution will typically transition to a deep yellow/brown color as the aromatic ring forms.

  • Purification: Concentrate the methanol under reduced pressure. Extract the aqueous residue with EtOAc. Wash with brine, dry, and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate 2-(1-N-Boc-aminoethyl)-1H-imidazole.

Step 4: Acidic Deprotection to the Hydrochloride Salt
  • Deprotection: Dissolve the Boc-protected imidazole in a minimal amount of anhydrous DCM.

  • Cleavage: Add an excess (10 eq) of 4M HCl in dioxane. Stir at RT for 4 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar hydrochloride salt will precipitate out of the non-polar solvent mixture.

  • Collection: Filter the resulting white precipitate, wash thoroughly with cold diethyl ether to remove organic impurities, and dry under high vacuum to afford pure 1-(1H-imidazol-2-yl)ethylamine hydrochloride.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and purification strategies for the entire synthetic workflow.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Primary Purification Method
1 Weinreb Amide FormationBoc-Ala-OH, HN(OMe)Me·HCl, EDC, DIPEA0 → 251285 - 90Aqueous Workup / Extraction
2 Controlled ReductionBoc-Ala-N(OMe)Me, LiAlH₄-78180 - 85Rochelle's Salt Quench / Extraction
3 Imidazole CyclizationBoc-Alaninal, Glyoxal (aq), NH₃ (aq)0 → 251665 - 75Flash Chromatography (SiO₂)
4 Acidic Deprotection2-(1-N-Boc-aminoethyl)imidazole, HCl/Dioxane25495 - 99Filtration & Ether Wash

References

  • Weinreb ketone synthesis Wikipedia, The Free Encyclopedia URL: [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents European Journal of Organic Chemistry (via eScholarship) URL:[Link]

  • Debus–Radziszewski imidazole synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches MDPI - Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Dissolution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in DMSO: An In-Depth Guide

Abstract This comprehensive application note provides a detailed protocol for the accurate and efficient dissolution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the accurate and efficient dissolution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions to offer a thorough understanding of the chemical principles and practical considerations necessary for preparing stable, reliable stock solutions. We will delve into the critical aspects of handling a potentially hygroscopic hydrochloride salt, the rationale behind each step of the dissolution process, and troubleshooting strategies to overcome common challenges. By adhering to the principles outlined herein, researchers can ensure the integrity and reproducibility of their experimental results.

Introduction: The Criticality of Proper Solubilization

1-(1H-imidazol-2-yl)-ethylamine hydrochloride is a key building block and research compound in medicinal chemistry and drug discovery. The imidazole moiety and the ethylamine side chain confer specific chemical properties that are integral to its biological activity. For a vast array of in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1]

The hydrochloride salt form of a compound is often utilized to improve its stability and aqueous solubility. However, these salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This can lead to inaccuracies in weighing and concentration calculations, and potentially impact the compound's stability and solubility. Therefore, a meticulous and well-understood dissolution protocol is paramount for generating reliable and reproducible data.

This guide provides a robust, self-validating protocol for the dissolution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in DMSO, ensuring the preparation of high-quality stock solutions for downstream applications.

Compound and Solvent Characteristics

A thorough understanding of the properties of both the solute and the solvent is fundamental to a successful dissolution procedure.

Table 1: Physicochemical Properties of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and DMSO

Property1-(1H-imidazol-2-yl)-ethylamine hydrochloride (Predicted/Inferred)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₅H₁₀ClN₃(CH₃)₂SO
Appearance White to off-white crystalline solid[3]Colorless liquid
Hygroscopicity Likely hygroscopic[2][3]Hygroscopic
Primary Hazards Potential skin and eye irritant[1][4]Readily penetrates skin, can carry dissolved substances with it
Solvent of Choice DMSO is a common and effective choice for many imidazole derivatives[5]A polar aprotic solvent that dissolves a broad spectrum of compounds[1]

Essential Equipment and Reagents

To ensure the accuracy and safety of the dissolution process, the following equipment and reagents are required:

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Weighing: Analytical balance with a draft shield, anti-static weigh paper or weighing boat.

  • Glassware: Sterile, conical-bottom microcentrifuge tubes or amber glass vials with screw caps.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade or equivalent.

  • Pipetting: Calibrated micropipettes and sterile pipette tips.

  • Dissolution Aids (Optional): Vortex mixer, sonicator water bath.

  • Environmental Control (Recommended): A glove box or a room with controlled, low humidity.

Detailed Dissolution Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure complete dissolution and solution integrity.

Pre-Dissolution Preparations: Mitigating Hygroscopicity

Due to the likely hygroscopic nature of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, it is crucial to minimize its exposure to atmospheric moisture.[2][3]

  • Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold powder.

  • Controlled Environment: If available, perform all weighing and initial solvent addition steps within a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not accessible, work swiftly in an area with the lowest possible humidity.

  • Ready All Materials: Have all necessary equipment and reagents prepared and within reach to minimize the time the compound container is open.

Step-by-Step Dissolution Procedure

The following workflow provides a detailed, sequential process for dissolving the compound.

Dissolution_Workflow A Step 1: Weigh Compound B Step 2: Add Anhydrous DMSO A->B C Step 3: Initial Mixing (Vortex) B->C D Step 4: Visual Inspection C->D E Incomplete Dissolution D->E H Complete Dissolution D->H Clear Solution F Step 5a: Sonication E->F Primary Method G Step 5b: Gentle Warming (Optional) E->G Alternative Method F->D G->D I Step 6: Aliquot and Store H->I

Caption: Workflow for dissolving 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in DMSO.

  • Weighing the Compound:

    • Place a clean, dry weighing boat or paper on the analytical balance and tare.

    • Quickly and accurately weigh the desired amount of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride.

    • Immediately and securely close the compound's primary container.

    • Record the precise weight.

  • Solvent Addition:

    • Carefully transfer the weighed powder into a sterile microcentrifuge tube or amber vial.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing:

    • Securely cap the tube or vial.

    • Vortex the solution for 1-2 minutes. This initial mechanical agitation is often sufficient for many compounds.

  • Visual Inspection:

    • After vortexing, hold the tube up to a light source and visually inspect for any undissolved particulates. A properly dissolved solution will be clear and free of any visible solids.

  • Addressing Incomplete Dissolution (Troubleshooting):

    • If undissolved solid remains, further energy input is required.

      • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[5] The high-frequency sound waves will help to break up any aggregates and facilitate dissolution.

      • Gentle Warming (Optional): As a secondary measure, the solution can be gently warmed in a 37°C water bath for a short period.[5] Caution: Use warming with care, as excessive heat can potentially degrade some compounds. Always allow the solution to return to room temperature before use or storage.

    • After each intervention, repeat the visual inspection (Step 4).

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.

    • Store the aliquots in a -20°C or -80°C freezer. For long-term stability, -80°C is generally preferred.[6]

Safety and Handling Precautions

  • Always handle 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][7]

  • DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Exercise extreme caution to avoid skin contact with the solution.

  • In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

  • Consult the Safety Data Sheet (SDS) for similar compounds for comprehensive safety information.[1][4][7]

Conclusion

The successful dissolution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in DMSO is a foundational step for a wide range of research applications. By understanding the chemical properties of the compound, particularly its potential hygroscopicity, and by following a systematic and meticulous protocol, researchers can prepare stable and accurate stock solutions. The self-validating steps of visual inspection and the judicious use of dissolution aids like sonication ensure the integrity of the final solution. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental outcomes in drug discovery and development.

References

  • NextSDS. (n.d.). 1-(1H-Imidazol-2-Yl)-Ethylamine Hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-ethyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Use of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-ethanamine, dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-ethanamine. Retrieved from [Link]

  • Seven, A. B. (2016, September 27). Common Stock Solutions. Alpay B. Seven. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Ethylamine Hydrochloride 98% - 1000g. Retrieved from [Link]

Sources

Application

Application Note: HPLC-UV Analysis of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

Abstract This application note presents a robust and reliable method for the quantitative analysis of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described methodology is tailored for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various contexts, from synthesis reaction monitoring to quality control of starting materials. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing excellent peak shape and resolution.

Introduction and Scientific Rationale

1-(1H-imidazol-2-yl)-ethylamine hydrochloride is a heterocyclic amine containing an imidazole ring, a structure of significant interest in medicinal chemistry and pharmaceutical development.[1] The presence of both a basic ethylamine side chain and a weakly basic imidazole ring makes it a polar, ionizable compound.[2][3] Accurate quantification is crucial for ensuring the quality, consistency, and purity of this intermediate or potential active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of compounds in complex mixtures.[4] Specifically, reversed-phase HPLC is well-suited for polar analytes when appropriate column chemistry and mobile phase conditions are selected. The imidazole ring contains a C=N chromophore, which allows for sensitive detection using a UV spectrophotometer.[5]

Method Development Insights (The "Why"):

  • Analyte Characteristics: 1-(1H-imidazol-2-yl)-ethylamine is a small, polar, and basic compound. These characteristics present a challenge for traditional C18 columns, where poor retention and peak tailing are common issues.

  • Column Selection: A modern, end-capped C18 column is chosen to minimize silanol interactions, which are a primary cause of peak tailing for basic analytes. The use of a column compatible with highly aqueous mobile phases is also beneficial for retaining such polar compounds.[6]

  • Mobile Phase Strategy:

    • pH Control: The pKa of the imidazole ring and the ethylamine side chain dictate that the mobile phase pH must be controlled to ensure a consistent ionization state and, therefore, reproducible retention. A buffer is essential to prevent pH shifts upon sample injection.[7] An acidic mobile phase (e.g., pH ~3) is selected to ensure both the imidazole ring and the primary amine are protonated, promoting interaction with the stationary phase and improving peak shape.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase HPLC.

    • Ion-Pairing: While not used in this primary method, for very early eluting peaks, a weak ion-pairing agent like trifluoroacetic acid (TFA) could be considered to enhance retention. However, this method aims for simplicity and compatibility with potential future mass spectrometry (MS) analysis.

  • UV Wavelength Selection: The imidazole chromophore exhibits strong absorbance in the low UV range.[5][8] A detection wavelength of 210 nm is selected to provide high sensitivity for the analyte. While the absorbance maximum for simple imidazoles is often below 210 nm, this wavelength offers a good balance of sensitivity while minimizing interference from mobile phase components.[5][9]

Materials and Reagents

  • Analyte: 1-(1H-imidazol-2-yl)-ethylamine hydrochloride (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade or higher)

    • Phosphoric Acid (H₃PO₄) (ACS Grade or higher)

  • Equipment:

    • Analytical Balance

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • pH meter

    • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

Step-by-Step Experimental Protocol

Mobile Phase Preparation (1 Liter)
  • Weigh 3.40 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.

  • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely.

  • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

  • Add HPLC-grade water to the 1 L mark and mix thoroughly.

  • Measure 900 mL of the prepared buffer and combine it with 100 mL of acetonitrile.

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for system suitability checks.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

Sample Preparation

Accurately weigh the sample containing 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the working standard solution (100 µg/mL) five or six times to perform system suitability testing.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

System Suitability

Before commencing sample analysis, the performance of the chromatographic system must be verified.[10][11] The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).[10][11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.[12]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Repeatability (%RSD) %RSD ≤ 2.0%For peak area and retention time from replicate injections of the standard. Demonstrates system precision.[11]

Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the injected standards. A linear regression analysis is then performed. The concentration of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in the unknown samples is determined by interpolating their peak areas from this calibration curve.[4]

Visualization of the Analytical Workflow

The following diagram outlines the complete process from preparation to final analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Processing mob_phase Mobile Phase (Buffer + ACN) standards Standard Solutions (Stock & Dilutions) equilibration System Equilibration mob_phase->equilibration samples Sample Solutions (Dissolve & Filter) sst System Suitability Test (6x Standard Injections) standards->sst analysis Analysis Sequence (Blank, Standards, Samples) samples->analysis equilibration->sst sst->analysis integration Peak Integration analysis->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification (Calculate Sample Conc.) calibration->quantification report Final Report quantification->report

Sources

Method

Application Note: 1-(1H-Imidazol-2-yl)-ethylamine Hydrochloride as a Versatile Building Block for Drug Discovery

Introduction: The Strategic Value of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, a core component of numerous natural products and synthetic drugs.[1][2][3] Its unique elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, a core component of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, aromatic character, and ability to act as both a hydrogen bond donor and acceptor make it a crucial pharmacophore for engaging with a wide array of biological targets.[4][5][6] Molecules incorporating this five-membered heterocycle have demonstrated a vast range of therapeutic applications, including antifungal, anticancer, antihypertensive, and anti-inflammatory activities.[1][2][6][7]

Within this valuable class of compounds, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride emerges as a particularly strategic building block for drug discovery. It presents researchers with a chiral primary amine directly attached to the C2 position of the imidazole ring. This configuration offers two key advantages:

  • A Reactive Handle for Derivatization: The primary amine serves as a versatile nucleophile, readily participating in a wide range of robust chemical transformations such as amide bond formation, reductive amination, and N-alkylation. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).

  • A Bioisostere and Key Interaction Motif: The 2-aminoethyl-imidazole core is structurally analogous to histamine, making it an excellent starting point for designing ligands for histamine receptors and other biogenic amine targets.[8][9] The imidazole moiety itself can engage in critical binding interactions, including hydrogen bonding, metal chelation, and π-π stacking, anchoring the molecule within a target's binding site.[4][5]

This guide provides an in-depth overview of the properties of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and detailed, field-proven protocols for its application in common, high-value synthetic transformations central to modern drug discovery programs.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for successful and reproducible experimentation. 1-(1H-Imidazol-2-yl)-ethylamine is typically supplied as its hydrochloride salt to enhance stability and improve solubility in polar solvents.

PropertyValueSource
Chemical Formula C₅H₁₀ClN₃[10]
Molecular Weight 147.61 g/mol [10][11]
Appearance Powder or crystals[10]
Purity ≥95%[10][11]
Storage Temperature Room temperature, inert atmosphere[10]
InChIKey YQKSNVGIELRMPI-UHFFFAOYSA-N[10][11]

Handling Considerations:

  • Hygroscopicity: As with many amine salts, the hydrochloride may be hygroscopic. Store in a tightly sealed container in a dry, well-ventilated area.

  • Basification: For reactions requiring the free amine, the hydrochloride salt must be neutralized in situ or prior to the reaction. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. A slight excess (1.1-1.5 equivalents) of the base is often sufficient to liberate the free amine.

  • Safety: The compound is classified as a warning-level hazard, with H-statements indicating it may be harmful if swallowed and cause skin and eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11]

Core Synthetic Applications and Protocols

The primary amine of 1-(1H-imidazol-2-yl)-ethylamine is a gateway to a multitude of chemical derivatives. Below are detailed protocols for three of the most common and powerful transformations used in medicinal chemistry.

Application I: Amide Bond Formation for Library Synthesis

Amide bond formation is the most frequently used reaction in drug discovery, enabling the linkage of amine building blocks with a vast array of carboxylic acids.[12][13] This protocol describes a standard and reliable coupling procedure using EDC (a water-soluble carbodiimide) and HOBt (an activating agent that minimizes side reactions and racemization).

Rationale: This method is chosen for its mild conditions, broad substrate scope, and the ease of removal of byproducts. The addition of DMAP can be critical for improving yields, especially with electron-deficient amines.[12]

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

Materials:

  • 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add 1-(1H-imidazol-2-yl)-ethylamine hydrochloride (1.1 eq) to the solution.

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling. Stir for 5 minutes.

  • Activator Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup:

    • Quench the reaction with water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a DCM/Methanol or Ethyl Acetate/Hexane gradient.

Workflow Diagram: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid (1.0 eq) in DCM Amine Add Amine (1.1 eq) Start->Amine Base Add DIPEA (2.5 eq) Amine->Base Coupling Add HOBt (1.1 eq) & EDC (1.2 eq) Base->Coupling Stir Stir at RT (4-16h) Coupling->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify via Chromatography Wash->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Application II: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone method for synthesizing secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this one-pot procedure.[14][15] It is milder and more selective than other borohydrides, capable of reducing the intermediate iminium ion much faster than the starting carbonyl compound.[16][17] This selectivity prevents unwanted reduction of the aldehyde/ketone starting material and allows the reaction to proceed efficiently in a single step. The reaction tolerates a wide variety of functional groups and is generally high-yielding.[15][16]

Protocol 3.2: One-Pot Reductive Amination with NaBH(OAc)₃

Materials:

  • 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride)

  • Optional: Acetic Acid (AcOH) (1.0 eq, especially for ketones)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-(1H-imidazol-2-yl)-ethylamine hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE (approx. 0.1 M).

  • Base Addition: Add TEA (1.1 eq) to liberate the free amine. Stir for 10 minutes.

  • Imine Formation: (Optional, but recommended for ketones) Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.[17]

  • Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. An initial effervescence may be observed.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup:

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Using a silica gel column treated with triethylamine or using NH-silica can improve separation and prevent product tailing.[17]

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Amine HCl (1 eq) & Carbonyl (1.1 eq) in DCE Base Add TEA (1.1 eq) Start->Base Imine Stir 30-60 min (Add AcOH for ketones) Base->Imine Reduce Add NaBH(OAc)3 (1.5 eq) Imine->Reduce Stir Stir at RT (2-24h) Reduce->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract & Dry Quench->Extract Purify Purify via Chromatography Extract->Purify

Caption: One-pot workflow for reductive amination.

Application III: Use as a Histamine Analogue in GPCR Ligand Design

The structural similarity of the 2-aminoethyl-imidazole core to histamine makes this building block a prime candidate for developing ligands targeting histamine receptors (H1, H2, H3, H4).[18][19] These G-protein coupled receptors (GPCRs) are implicated in a wide range of physiological processes, from allergic responses (H1) and gastric acid secretion (H2) to neurotransmitter modulation in the CNS (H3).[19][20][21]

Derivatives synthesized using the protocols above can be screened for activity at these receptors. For example, attaching lipophilic moieties via amide coupling or reductive amination can generate potent H3 receptor antagonists, a class of drugs with potential for treating neurological disorders.[22][23][24]

Conceptual Signaling Pathway: A synthesized ligand (L) derived from 1-(1H-imidazol-2-yl)-ethylamine could act as an antagonist at a histamine receptor (e.g., H3R), which is typically coupled to a Gαi/o protein. Antagonism would block the downstream signaling cascade normally initiated by histamine.

Signaling Pathway Diagram: H3 Receptor Antagonism

H3R_Signaling cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o Protein H3R->G_protein couples to AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R Activates Ligand Synthesized Ligand (Antagonist) Ligand->H3R Blocks ATP ATP PKA PKA Activation cAMP->PKA

Caption: Antagonism of the H3 receptor signaling pathway.

Conclusion

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride is a high-value, versatile building block for medicinal chemistry and drug discovery. Its primary amine handle allows for straightforward and efficient derivatization through robust synthetic methods like amide coupling and reductive amination, enabling the rapid exploration of chemical space. Furthermore, its inherent structural similarity to histamine provides a logical starting point for the rational design of ligands targeting GPCRs and other important biological targets. The protocols and insights provided in this guide serve as a foundation for researchers to leverage this powerful scaffold in the pursuit of novel therapeutic agents.

References

  • Synthesis of Potent Non-Imidazole Histamine H3-receptor Antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A Scalable Synthesis of a Histamine H3 Receptor Antagonist. Organic Process Research & Development, 8(6), 925-928. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Histamine receptors | Introduction. (n.d.). BPS/IUPHAR Guide to PHARMACOLOGY. Retrieved from [Link]

  • Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., ... & Saluja, R. (2018). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 175(3), 459-479. Retrieved from [Link]

  • Synthesis and SAR of novel histamine H3 receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. Retrieved from [Link]

  • A Scalable Synthesis of a Histamine H3 Receptor Antagonist. (2004). ACS Publications. Retrieved from [Link]

  • Histamine receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024). Assay Genie. Retrieved from [Link]

  • Histamine, histamine receptors, and anti-histamines in the context of allergic responses. (n.d.). LymphoSign Journal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ali, I., Al-Otaibi, L. A., & Al-Agamy, M. H. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 31(3), 1234. Retrieved from [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(9), 2299-2317. Retrieved from [Link]

  • Gunda, P., & Kumar, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 153401. Retrieved from [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals, 14(8), 757. Retrieved from [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6296. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023). ResearchGate. Retrieved from [Link]

  • Tangella, Y., et al. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc, 2023(vi), 202211914. Retrieved from [Link]

  • 1H-Imidazole-2-ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Imidazole-2-ethanamine, dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 225-232. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][8][9]-oxazepin-3(2H) ones. (2024). Arkivoc. Retrieved from [Link]

Sources

Application

Preclinical In Vivo Dosing Protocols for 1-(1H-imidazol-2-yl)-ethylamine Hydrochloride

Application Note & Methodological Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Introduction & Pharmacological Context 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Pharmacological Context

1-(1H-imidazol-2-yl)-ethylamine hydrochloride is a highly specialized small-molecule building block and investigational pharmacophore. Structurally, it is a positional isomer of endogenous histamine (2-(1H-imidazol-4-yl)ethanamine), where the ethylamine side chain is shifted to the 2-position of the imidazole ring [1].

In preclinical drug discovery, 2-substituted imidazoles are utilized to probe histaminergic pathways, serving as foundational scaffolds for novel Histamine H1–H4 receptor ligands [1]. Because receptor subtype selectivity (particularly for H3 and H4 receptors) is highly sensitive to the spatial orientation of the basic amine relative to the imidazole tautomers, rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling of these analogs is critical. This guide establishes self-validating, highly controlled in vivo dosing protocols for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in rodent models.

Physicochemical Properties & Formulation Strategy

The hydrochloride salt form of 1-(1H-imidazol-2-yl)-ethylamine renders the molecule highly hydrophilic. This physicochemical trait dictates the formulation strategy:

  • Optimal Vehicle: Physiological Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

  • pH Adjustment: The solution must be buffered or titrated to a physiological pH of 7.2–7.4.

  • Causality for Excipient Exclusion (Critical Insight): It is imperative to avoid organic co-solvents or surfactants such as Tween-80 or Cremophor EL. These specific excipients are notorious for inducing mast cell degranulation, leading to massive endogenous histamine release [2]. Because 1-(1H-imidazol-2-yl)-ethylamine is a histaminergic probe, an endogenous histamine surge would competitively bind H1–H4 receptors, completely confounding PD readouts and triggering pseudo-allergic toxicity that masks the compound's true pharmacological profile.

Workflow A Formulation (0.9% Saline, pH 7.4) B Route of Admin (IV, IP, PO) A->B C PK Sampling (Plasma/Brain) B->C D PD Readouts (Receptor Assays) B->D

In vivo workflow for 1-(1H-imidazol-2-yl)-ethylamine PK/PD profiling.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these steps ensures that the resulting PK/PD data is an artifact-free reflection of the molecule's intrinsic properties.

Protocol A: Intravenous (IV) Bolus (Lateral Tail Vein)

Purpose: Determination of absolute bioavailability, systemic clearance, and volume of distribution.

  • Preparation: Warm the formulated 1-(1H-imidazol-2-yl)-ethylamine solution to 37°C.

    • Causality: Injecting cold solutions induces rapid localized vasoconstriction and drops core body temperature, altering initial distribution kinetics.

  • Vasodilation: Place the mouse in a warming chamber (38°C) for 5–10 minutes.

    • Causality: Heat dilates the lateral tail vein, ensuring successful venipuncture and minimizing the risk of perivascular injection.

  • Administration: Secure the animal in a well-ventilated restrainer. Using a 27G–30G needle, inject the dose (maximum 5 mL/kg) smoothly over 10–15 seconds [2].

    • Causality: A slow, controlled injection rate prevents acute right-heart overload and pulmonary embolism, which are common when administering vasoactive amines.

  • Validation Check: A successful IV injection is characterized by zero plunger resistance and the immediate visual clearing of blood from the vein. If a subcutaneous "bleb" forms or resistance is felt, the dose is perivascular; the animal must be excluded from absolute PK analysis.

Protocol B: Oral Gavage (PO)

Purpose: Assessment of oral absorption, gut permeability, and hepatic first-pass metabolism.

  • Fasting: Fast the animals for 4–12 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting eliminates food-effect variability. Gastric emptying rates and pH fluctuations caused by food can drastically alter the ionization state and subsequent absorption of basic amines like 1-(1H-imidazol-2-yl)-ethylamine.

  • Measurement: Measure the bulb-tipped gavage needle (20G for mice, 18G for rats) from the corner of the animal's mouth to the xiphoid process.

    • Causality: This exact measurement ensures the tip reaches the stomach without perforating the esophagus or passing prematurely into the duodenum.

  • Administration: Introduce the needle over the tongue, allowing the animal to swallow, and slide it down the esophagus. Administer the dose (maximum 10 mL/kg) [2].

    • Causality: Exceeding 10 mL/kg can cause severe gastric distension, leading to reflux, aspiration pneumonia, and erratic absorption profiles.

Protocol C: Intraperitoneal (IP) Injection

Purpose: Rapid systemic exposure for acute behavioral or pharmacodynamic assays.

  • Positioning: Restrain the mouse manually, exposing the ventral abdomen, and tilt the head slightly downward (Trendelenburg position).

    • Causality: Gravity displaces the intestines and abdominal organs cranially, drastically reducing the risk of accidental cecal or intestinal perforation.

  • Injection: Insert a 25G–27G needle at a 30-degree angle into the lower right quadrant of the abdomen.

    • Causality: The lower right quadrant is the safest entry point; it avoids the cecum (which is large and located on the left side in mice) and the urinary bladder (located on the midline).

  • Validation Check: Aspirate the syringe slightly before injecting. If yellow/green fluid (intestinal contents) or blood enters the hub, withdraw immediately and discard the syringe.

    • Causality: Aspiration guarantees the injection is not intra-intestinal or intra-vascular, ensuring true peritoneal absorption.

Quantitative Dosing and Sampling Parameters

To ensure reproducibility across laboratories, adhere to the standardized volumetric and temporal parameters outlined below.

Table 1: Recommended Dosing Parameters for 1-(1H-imidazol-2-yl)-ethylamine HCl

RouteSpeciesOptimal VolumeMaximum VolumeNeedle GaugeRecommended Vehicle
IV Mouse2–4 mL/kg5 mL/kg27G – 30G0.9% Saline (pH 7.4)
IV Rat1–2 mL/kg5 mL/kg24G – 26G0.9% Saline (pH 7.4)
PO Mouse5–10 mL/kg10 mL/kg20G (Bulb)Saline or PBS
PO Rat5–10 mL/kg10 mL/kg18G (Bulb)Saline or PBS
IP Mouse5–10 mL/kg10 mL/kg25G – 27G0.9% Saline (pH 7.4)

Table 2: Standard Pharmacokinetic (PK) Blood Sampling Schedule

TimepointIV Route UtilityPO / IP Route UtilityPhase Captured
5 min CriticalOptionalCmax (IV) / Early Distribution
15 min CriticalCriticalDistribution / Early Absorption
30 min CriticalCriticalTmax (PO/IP) / Distribution
1 hr CriticalCriticalEarly Elimination / Peak PD effect
2 hr CriticalCriticalElimination Phase
4 hr CriticalCriticalElimination Phase
8 hr OptionalCriticalTerminal Half-life ( t1/2​ )
24 hr OptionalOptionalClearance / Accumulation Check

Pharmacodynamic Signaling Context

When evaluating the in vivo effects of 1-(1H-imidazol-2-yl)-ethylamine, researchers must correlate plasma concentrations with downstream G-protein coupled receptor (GPCR) signaling. Imidazole-based histaminergic probes typically modulate one or more of the four histamine receptors, leading to distinct intracellular cascades [1].

Signaling cluster_receptors Histamine Receptors (GPCRs) Ligand 1-(1H-imidazol-2-yl)-ethylamine H1 H1R (Gq) Ligand->H1 H2 H2R (Gs) Ligand->H2 H3 H3R (Gi/o) Ligand->H3 H4 H4R (Gi/o) Ligand->H4 PLC PLC / IP3 / Ca2+ Release H1->PLC cAMP_up ↑ cAMP Production H2->cAMP_up cAMP_down ↓ cAMP / MAPK Activation H3->cAMP_down H4->cAMP_down

Receptor signaling pathways modulated by 2-substituted imidazoles.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655. Available at:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23. Available at:[Link]

Method

Application Notes and Protocols for Peptide Synthesis: Coupling of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

Abstract The incorporation of non-standard amino acids and amine-containing fragments into peptide chains is a critical strategy in modern drug discovery and development. 1-(1H-imidazol-2-yl)-ethylamine is a key building...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-standard amino acids and amine-containing fragments into peptide chains is a critical strategy in modern drug discovery and development. 1-(1H-imidazol-2-yl)-ethylamine is a key building block that introduces a unique charge and structural motif. However, its coupling presents specific challenges, including the basicity of the imidazole ring, the presence of multiple nucleophilic sites, and the handling of its hydrochloride salt form. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the efficient coupling of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride to a carboxylic acid, typically the C-terminus of a peptide sequence. We address common challenges, compare coupling methodologies, and provide step-by-step instructions for synthesis, purification, and characterization to ensure high-yield, high-purity outcomes for researchers and drug development professionals.

Introduction: Challenges and Considerations

1-(1H-imidazol-2-yl)-ethylamine hydrochloride is a valuable synthetic intermediate used to introduce an imidazole moiety into target molecules.[1] In peptide synthesis, it acts as a nucleophile, forming an amide bond with an activated carboxylic acid. However, its structure presents several challenges that must be carefully managed for a successful coupling reaction.

  • Multiple Nucleophilic Sites: The molecule contains a primary amine and two nitrogen atoms within the imidazole ring. While the primary amine is the desired site of acylation, the imidazole nitrogens can also react, particularly under harsh or unoptimized conditions.[2]

  • Basicity and Salt Form: The starting material is supplied as a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic.[3][4] A non-nucleophilic base must be added in stoichiometric amounts to liberate the free amine in situ. The imidazole ring itself is basic and can influence the reaction pH and participate in acid-base equilibria.

  • Potential for Racemization: The imidazole ring, particularly the π-nitrogen, can act as a base, potentially catalyzing the epimerization of the activated amino acid to which it is being coupled.[5][6] This is a well-documented issue with histidine-containing peptides and is a critical consideration for maintaining stereochemical integrity.[7][8]

  • Side Reactions with Coupling Reagents: Certain coupling reagents, especially those from the uronium/aminium salt family like HATU, can react with nucleophilic side chains.[9] There is a risk of side reactions involving the imidazole ring or guanidinylation of the primary amine if stoichiometry is not carefully controlled.[10]

This guide will focus on two robust, commonly used coupling strategies to overcome these challenges: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU).

Reagents and Core Mechanisms

A successful coupling reaction depends on the efficient activation of the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of 1-(1H-imidazol-2-yl)-ethylamine.

Carbodiimide-Mediated Coupling: EDC & HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine.[12][13]

Uronium Salt-Mediated Coupling: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[9][14] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[15] The resulting carboxylate attacks HATU to form a reactive OAt-active ester.[16] The "7-aza" nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, leading to faster reaction rates and reduced racemization compared to HOBt-based methods, making it particularly suitable for challenging couplings.[6][14]

Comparative Analysis of Coupling Conditions

Choosing the right coupling reagent is critical and often depends on the specific peptide sequence, scale, and available resources.

Reagent SystemProsConsRecommended Use Case
EDC / HOBt Cost-effective; Byproducts are generally water-soluble, simplifying work-up.[11]Slower reaction kinetics compared to HATU; Higher risk of racemization with sensitive amino acids.[12]Routine couplings, large-scale synthesis where cost is a factor, and when coupling to less sterically hindered or racemization-prone residues.
HATU / DIPEA Very high efficiency and rapid reaction kinetics[9]; Lowers the risk of racemization, especially for hindered couplings[6][14]; Byproducts are soluble in common organic solvents.Higher cost; Potential for guanidinylation side reaction if excess HATU is used or if the amine is unreactive.[9][10]Difficult or sterically hindered couplings; When coupling to racemization-prone amino acids; When speed and yield are prioritized over cost.

Experimental Protocols

The following protocols are designed for a standard solution-phase coupling. All operations should be performed in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve N-Protected Peptide/Amino Acid R1 Combine Reactants & Cool to 0°C P1->R1 P2 Dissolve 1-(1H-imidazol-2-yl)-ethylamine hydrochloride & Base P2->R1 R2 Add Coupling Reagent (EDC/HOBt or HATU) R1->R2 R3 Stir & Monitor (TLC or LC-MS) R2->R3 W1 Aqueous Work-up (Quench & Extract) R3->W1 W2 Dry & Concentrate W1->W2 P3 Purify by RP-HPLC W2->P3 A1 Characterize Product (LC-MS, NMR) P3->A1

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Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(1H-imidazol-2-yl)-ethylamine in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-(1H-imidazol-2-yl)-ethylamine. This compound, featuring a core imidazole structure, is representative of molecules of interest in pharmaceutical research and development.[1] The protocol herein provides a complete workflow, from sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection. We will delve into the scientific rationale behind parameter selection, including a discussion of the predictable fragmentation pathway of the analyte, which is foundational to developing a robust multiple reaction monitoring (MRM) assay. The described method is tailored for high-throughput analysis in complex biological matrices, such as plasma, offering the precision and accuracy required for drug development and clinical research applications.[2]

Introduction: The Analytical Imperative for Imidazole Derivatives

Imidazole-containing compounds are ubiquitous in medicinal chemistry and biology, forming the structural core of many biologically active molecules, including the essential amino acid histidine and numerous pharmaceutical agents.[3] 1-(1H-imidazol-2-yl)-ethylamine is a small molecule characterized by a basic ethylamine side chain attached to an imidazole ring. Its physicochemical properties—namely the presence of multiple basic nitrogen atoms—make it an ideal candidate for analysis by mass spectrometry.

The accurate quantification of such compounds in biological fluids is a critical step in drug discovery and development, underpinning pharmacokinetic, toxicokinetic, and metabolic studies.[1][4] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range.[5] This guide provides the foundational parameters and protocols to establish a reliable LC-MS/MS assay for 1-(1H-imidazol-2-yl)-ethylamine, serving as a starting point for method development and validation.

Principles of Mass Spectrometric Detection

Ionization: The Gateway to Analysis

The chemical structure of 1-(1H-imidazol-2-yl)-ethylamine, with its primary amine and imidazole nitrogen atoms, is readily protonated under acidic conditions. This makes positive-ion electrospray ionization (ESI) the optimal mode for generating gas-phase ions.[6] The addition of a proton modifier, such as formic acid, to the mobile phase is a standard practice that facilitates the formation of the protonated molecule, [M+H]⁺, ensuring a strong and stable signal for the precursor ion.[7]

  • Analyte: 1-(1H-imidazol-2-yl)-ethylamine

  • Molecular Formula: C₅H₉N₃

  • Monoisotopic Mass: 111.080 g/mol

  • Protonated Precursor Ion [M+H]⁺: m/z 112.087

Predicted Fragmentation Pathway

Understanding the fragmentation of the precursor ion is the cornerstone of developing a selective MS/MS method. By applying collision-induced dissociation (CID), the [M+H]⁺ ion is fragmented in a predictable manner. The resulting product ions are characteristic of the molecule's structure. For 1-(1H-imidazol-2-yl)-ethylamine, two primary fragmentation routes are anticipated based on the principles of mass spectrometry for amines and imidazole-containing structures.[8][9][10]

  • Loss of the Ethylamine Moiety: The most probable cleavage occurs at the C-C bond between the imidazole ring and the ethylamine side chain. This is a form of α-cleavage, favored due to the stability of the resulting imidazole cation.[9] This fragmentation yields a highly specific product ion corresponding to the protonated 2-methyl-imidazole structure.

  • Neutral Loss of Ammonia: A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃).[5] This pathway results in a different, yet specific, product ion that can serve as an excellent qualifier ion for confirmatory analysis.

These predicted pathways allow for the selection of specific precursor-to-product ion transitions for a Multiple Reaction Monitoring (MRM) experiment, which provides exceptional selectivity by filtering out background noise.[11]

G Analyte 1-(1H-imidazol-2-yl)-ethylamine (MW = 111.08) Precursor [M+H]⁺ m/z 112.09 Analyte->Precursor Product1 Product Ion 1 [C₄H₅N₂]⁺ m/z 81.05 Precursor->Product1 Loss of CH₃CHNH₂ (Quantifier Transition) Product2 Product Ion 2 [C₅H₈N]⁺ m/z 94.07 Precursor->Product2 Loss of NH₃ (Qualifier Transition) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Pipette 100 µL Plasma s2 2. Add Internal Standard s1->s2 s3 3. Add 300 µL ACN (Protein Crash) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. Inject 5 µL into LC System s5->s6 s7 7. Chromatographic Separation (C18 Column) s6->s7 s8 8. ESI+ Ionization s7->s8 s9 9. MS/MS Detection (MRM Mode) s8->s9 s10 10. Integrate Peak Areas s9->s10 s11 11. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) s10->s11 s12 12. Quantify Unknowns s11->s12

Sources

Method

Application Note: High-Throughput Assay Development for Histamine H4 Receptor Modulators

Compound Class: 1-(1H-imidazol-2-yl)-ethylamine hydrochloride derivatives Target Audience: Assay Development Scientists, Medicinal Chemists, and Pharmacologists Executive Summary & Scientific Rationale The imidazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: 1-(1H-imidazol-2-yl)-ethylamine hydrochloride derivatives Target Audience: Assay Development Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary & Scientific Rationale

The imidazole ring is a privileged structure in medicinal chemistry, acting as the core pharmacophore for endogenous histamine and a vast array of synthetic receptor ligands due to its unique hydrogen bonding and proton transfer capabilities 1. Endogenous histamine—2-(1H-imidazol-4-yl)ethanamine—exerts its physiological effects via four distinct G-protein coupled receptors (H1R–H4R).

In drug discovery, modifying the attachment point of the ethylamine side chain from the 4-position to the 2-position of the imidazole ring is a proven strategy to alter receptor subtype selectivity and mitigate off-target cytochrome P450 (CYP) liabilities 2. This guide details the development of a robust, self-validating assay cascade to evaluate 1-(1H-imidazol-2-yl)-ethylamine hydrochloride derivatives as novel antagonists for the Histamine H4 Receptor (H4R), a highly sought-after target for inflammatory diseases and tinnitus 3.

Note on Formulation: The hydrochloride salt form is strictly utilized in these protocols to ensure complete aqueous solubility. Free-base imidazoles often exhibit poor solubility in standard assay buffers, leading to compound aggregation and false-positive readouts (PAINS-like behavior).

Target Biology & Mechanism of Action

The H4R is a Gαi/o-coupled GPCR. Agonist binding induces the Gαi subunit to inhibit Adenylyl Cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, H4R antagonists block this interaction, restoring cAMP production.

G Ligand 1-(1H-imidazol-2-yl)-ethylamine (Antagonist) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Blocks Histamine Histamine (Agonist) Histamine->H4R Activates Gai Gαi/o Protein H4R->Gai Couples to AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Production

Fig 1: H4R Gαi-coupled signaling pathway and the mechanism of action for antagonist derivatives.

Tiered Assay Development Strategy

To ensure high data integrity and eliminate assay-specific artifacts, we employ an orthogonal, tiered screening cascade.

Workflow Step1 Compound Prep (HCl salts in Buffer) Step2 Tier 1: Binding (Radioligand Assay) Step1->Step2 10-point curve Step3 Tier 2: Function (TR-FRET cAMP) Step2->Step3 Ki < 100 nM Data Hit Identification (Ki & IC50) Step3->Data IC50 < 500 nM

Fig 2: Tiered orthogonal assay workflow for evaluating imidazole-ethylamine derivatives.

Detailed Experimental Protocols

Protocol 1: Tier 1 - Radioligand Binding Assay ( Ki​ Determination)

Objective: Quantify the binding affinity of the derivatives to the human H4R using a competitive displacement model 4.

Causality & Reagent Rationale:

  • Buffer Formulation: 50 mM Tris-HCl (pH 7.4) maintains physiological pH, while the addition of 5 mM EDTA chelates divalent cations ( Mg2+ , Ca2+ ). This is critical because metalloproteases present in membrane preparations can degrade both the receptor and the peptide-like ligands.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI) . PEI is a cationic polymer that masks the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of our positively charged imidazole-ethylamine derivatives.

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend HEK293-hH4R cell membranes in assay buffer to a final concentration of 10 µg protein/well.

  • Ligand Addition: In a 96-well plate, combine 100 µL of membranes, 50 µL of [3H] -histamine (final concentration 10 nM), and 50 µL of the test derivative (10-point serial dilution, 10−11 to 10−5 M).

  • Incubation: Seal and incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction through the PEI-treated GF/B plates using a vacuum manifold. Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while flushing away unbound molecules.

  • Detection: Add 50 µL of scintillation cocktail per well and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Tier 2 - TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Objective: Measure the ability of the derivatives to reverse agonist-induced cAMP suppression 3.

Causality & Reagent Rationale:

  • Forskolin Addition: Because H4R is Gαi-coupled, baseline cAMP levels in unstimulated cells are too low to measure a meaningful decrease. We add 10 µM Forskolin to directly activate Adenylyl Cyclase, artificially raising the baseline cAMP pool.

  • IBMX Addition: 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) is added to prevent the cellular degradation of cAMP, widening the assay's signal-to-background window.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-hH4R cells at 10,000 cells/well in a 384-well white microplate using stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

  • Antagonist Pre-incubation: Add 5 µL of the test derivative (serial dilution) and incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add 5 µL of a challenge solution containing Histamine (at its EC80​ concentration, typically ~30 nM) and 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 10 µL of TR-FRET detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody) prepared in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Read the time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620) to determine the IC50​ .

Protocol 3: Assay Validation & Quality Control

A self-validating assay must continuously monitor its own robustness. For every plate, calculate the Z'-factor using the positive control (JNJ7777120) and negative control (vehicle):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Acceptance Criteria: A plate is only validated and accepted for data extraction if the Z'-factor is ≥0.5 .

Data Presentation

The following table summarizes the expected pharmacological profile of synthesized 1-(1H-imidazol-2-yl)-ethylamine hydrochloride derivatives compared to reference standards.

Compound IDSubstitution ProfilehH4R Binding Ki​ (nM)cAMP Reversal IC50​ (nM)Efficacy ( Emax​ %)Assay Z'-Factor
Histamine Endogenous Agonist12.4 ± 1.2N/A (Agonist)100%0.78
JNJ7777120 Reference Antagonist4.5 ± 0.815.2 ± 2.10%0.81
Deriv-001 Unsubstituted (Core)85.3 ± 4.5112.4 ± 8.65%0.75
Deriv-002 N-methylated32.1 ± 2.448.5 ± 3.22%0.76
Deriv-003 N-benzyl substituted8.2 ± 1.112.0 ± 1.50%0.80

Table 1: Quantitative pharmacological profiling of test derivatives. Deriv-003 demonstrates high affinity and potent functional antagonism, rivaling the reference standard.

References

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Piperazinyl and diazapanyl benzamides and benzthioamides (US7414047B2)
  • Title: Molecular Tools for G-Protein Coupled Receptors: Synthesis, Pharmacological Characterization and[3H]-Labeling Source: Publikationsserver der Universität Regensburg URL
  • Title: H4 receptor inhibitors for treating tinnitus (CN104582703A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(1H-imidazol-2-yl)-ethylamine Hydrochloride

Welcome to the Technical Support Center for handling 1-(1H-imidazol-2-yl)-ethylamine hydrochloride . As a highly polar amine hydrochloride salt featuring a reactive imidazole ring, this compound is notoriously susceptibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(1H-imidazol-2-yl)-ethylamine hydrochloride . As a highly polar amine hydrochloride salt featuring a reactive imidazole ring, this compound is notoriously susceptible to environmental degradation. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of degradation and implement self-validating protocols for long-term storage.

Part 1: Core FAQs on Chemical Stability

Q1: Why does my 1-(1H-imidazol-2-yl)-ethylamine hydrochloride powder turn into a sticky paste over time? A1: This physical transformation is caused by the inherent hygroscopicity of amine hydrochloride salts. The compound possesses a high lattice energy but an extremely favorable hydration enthalpy. When ambient relative humidity (RH) exceeds the compound's deliquescence point, the salt acts as a desiccant, absorbing atmospheric water until it dissolves in its own hydration shell[1]. This disrupts the crystal lattice, leading to clumping and eventual deliquescence[2].

Q2: Does the imidazole ring contribute to the compound's degradation? A2: Yes. While the hydrochloride salt protects the primary amine from forming carbamates with atmospheric CO₂, the imidazole ring remains sensitive to photo-oxidation and acidic/basic micro-environments. Absorbed moisture can drop the local pH, creating an acidic micro-environment that catalyzes ring-opening or oxidative degradation when exposed to light[3].

Q3: What are the optimal long-term storage conditions to prevent degradation? A3: To maintain molecular conformation and purity, stringent environmental controls are required[4]. The compound must be stored at -20°C , sealed under an inert atmosphere (Argon or Nitrogen), and strictly protected from light.

Part 2: Troubleshooting Guide

Issue 1: Powder Clumping and Deliquescence
  • Causality: Exposure to ambient humidity during weighing or transfer allows the amine hydrochloride to absorb water, leading to hydrolysis and inaccurate solution concentrations[2].

  • Resolution: Do not attempt to bake the moisture out at high temperatures, as this risks thermal degradation and HCl volatilization. Instead, lyophilize (freeze-dry) the paste.

  • Self-Validation: Weigh the recovered powder during lyophilization; the mass loss should eventually plateau. A stable plateau confirms complete water removal without the loss of the Active Pharmaceutical Ingredient (API).

Issue 2: Chromatographic Purity (HPLC) Drops Over 6 Months
  • Causality: If stored in clear glass or with ambient air, residual oxygen and UV light drive the photo-oxidation of the imidazole ring[3].

  • Resolution: Switch to amber vials purged with Argon.

  • Self-Validation: Implement a forced degradation control in your HPLC assay (see SOP 2 below). If the mass balance of the parent peak plus degradation peaks does not equal 98-102% of the initial standard peak area, your UV detector is missing "invisible" degradation products, and an orthogonal detector (like ELSD or MS) is required.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Inert Aliquoting and Storage

To prevent moisture uptake and oxidation, bulk API must be aliquoted immediately upon receipt.

  • Preparation: Bake all amber glass vials at 120°C for 4 hours to remove surface-bound moisture. Allow them to cool in a desiccator.

  • Environmental Control: Transfer the bulk 1-(1H-imidazol-2-yl)-ethylamine hydrochloride into an Argon-purged glovebox (maintained at <10 ppm H₂O).

  • Self-Validating Control: Place an open, pre-weighed empty vial on the analytical balance inside the glovebox. Tare the balance.

  • Aliquoting: Dispense the API into the baked amber vials for single-use aliquots to avoid repeated freeze-thaw and atmospheric exposure cycles[2].

  • Validation Check: Re-weigh the empty control vial. If the mass has increased by >0.1 mg, the glovebox atmosphere contains excessive moisture. Abort the process and regenerate the glovebox desiccants.

  • Sealing: Cap the vials tightly, place them inside vacuum-sealed foil pouches with a silica desiccant packet, and store at -20°C[4].

SOP 2: Stability-Indicating HPLC Method (Forced Degradation)

To ensure your analytical method can accurately detect degradation, you must validate it against stressed samples[3].

  • Standard Preparation: Prepare a 1.0 mg/mL standard solution of the API in anhydrous acetonitrile.

  • Acidic Stress: Subject a 1.0 mL aliquot to 0.1 M HCl at 60°C for 24 hours.

  • Oxidative Stress: Subject a separate 1.0 mL aliquot to 3% H₂O₂ at room temperature for 24 hours.

  • Neutralization & Injection: Neutralize the stressed samples, filter through a 0.2 µm PTFE syringe filter, and inject 10 µL into the HPLC (C18 column, 210 nm UV detection).

  • Validation: Ensure baseline resolution (Rs > 1.5) between the intact 1-(1H-imidazol-2-yl)-ethylamine peak and all stress-induced degradation peaks.

Part 4: Quantitative Data & Visualizations

Table 1: Environmental Impact on Amine Hydrochloride Stability

Data extrapolated from standard hygroscopic amine hydrochloride degradation profiles.

Storage ConditionRelative Humidity (RH)Expected 24h Weight GainDegradation Risk Profile
25°C (Ambient) > 75%> 15% (Deliquescence)Critical (Hydrolysis / Oxidation)
25°C (Desiccator) < 20%2.0% - 5.0%Moderate (Clumping / Inaccurate Weighing)
2 - 8°C (Fridge) Ambient< 1.0%Low (Condensation risk upon opening)
-20°C (Argon Sealed) < 1.0%0.0%Negligible (Optimal for Long-Term Storage)
Degradation Pathway Analysis

DegradationMechanism M Atmospheric Moisture H Hygroscopic Uptake (HCl Salt) M->H D Deliquescence H->D O Ring Oxidation & Hydrolysis D->O F API Degradation (Loss of Potency) O->F L UV/Light Exposure L->O

Caption: Logical pathway of moisture and light-induced degradation in amine hydrochloride salts.

Storage Workflow

StorageWorkflow S1 Receive Bulk API S2 Argon Glovebox Transfer S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Vacuum Seal in Foil S3->S4 S5 Store at -20°C with Desiccant S4->S5

Caption: Step-by-step workflow for the handling and long-term storage of hygroscopic APIs.

Part 5: References

1.[2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. benchchem.com. 2 2.[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. semanticscholar.org. 1 3.[3] Stability and Storage of N-Boc-imidazole: A Technical Guide - Benchchem. benchchem.com. 3 4.[4] Stability Testing of Biotechnological/Biological Products - EMA. europa.eu.4

Sources

Optimization

troubleshooting low yield in 1-(1H-imidazol-2-yl)-ethylamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1H-imidazol-2-yl)ethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1H-imidazol-2-yl)ethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize this notoriously tricky synthetic pathway.

Synthesizing small, highly polar imidazole derivatives presents unique challenges, primarily involving catalyst poisoning, difficult aqueous extractions, and hygroscopic salt formation. This guide deconstructs the causality behind these failures and provides a field-proven, self-validating protocol to maximize your yield.

Part 1: Synthetic Workflow & Common Bottlenecks

The standard synthetic route proceeds from 1-(1H-imidazol-2-yl)ethanone to the oxime intermediate, followed by catalytic reduction to the free amine, and finally, precipitation as the hydrochloride salt. The diagram below highlights the critical failure points at each stage.

G A 1-(1H-imidazol-2-yl) ethanone B Oxime Intermediate A->B NH2OH·HCl C Free Amine (Target Core) B->C H2, Pd/C D Amine HCl Salt (Final Product) C->D Anhydrous HCl err1 Risk: Incomplete Conversion Fix: Buffer to pH 4.5 err1->B err2 Risk: Catalyst Poisoning Fix: Protonate Imidazole err2->C err3 Risk: Aqueous Loss Fix: Avoid Water Workup err3->C err4 Risk: Sticky Gum Fix: Strictly Anhydrous err4->D

Synthetic workflow for 1-(1H-imidazol-2-yl)ethanamine hydrochloride highlighting bottlenecks.

Part 2: Troubleshooting FAQs

Q1: My catalytic hydrogenation of the oxime intermediate is stalling at 30-40% conversion. How can I drive it to completion? A1: The unprotonated pyridine-like nitrogen (N3) of the imidazole ring possesses a free lone pair that acts as a strong σ -donor to the palladium surface. This coordinates to the active metal sites, effectively poisoning the catalyst and stalling the reduction [1]. The Fix: Conduct the hydrogenation in an acidic medium (e.g., adding glacial acetic acid). This protonates the imidazole nitrogen, eliminating its free lone pair and preventing surface coordination, allowing the reduction to proceed rapidly to completion [3].

Q2: I am losing a massive amount of product during the aqueous workup of the free amine. How do I recover it? A2: 1-(1H-imidazol-2-yl)ethanamine is a highly polar, low-molecular-weight molecule containing two basic nitrogen centers. At neutral or slightly basic pH, it forms extensive hydrogen-bond networks with water, making standard extraction with ethyl acetate or dichloromethane highly inefficient. The Fix: To recover the free amine, you must disrupt the aqueous hydrogen-bonding network. Using a C4-C8 alcohol, such as n-butanol, as the extraction solvent provides the necessary amphiphilic properties to partition the highly water-soluble imidazole derivative into the organic phase [2]. Better yet, bypass the aqueous workup entirely by filtering the hydrogenation catalyst, concentrating the organic solvent, and directly precipitating the salt.

Q3: The condensation of 1-(1H-imidazol-2-yl)ethanone to the oxime is incomplete. How do I push the equilibrium? A3: The condensation of the ketone with hydroxylamine is highly pH-dependent. If the pH is too low (< 3), the hydroxylamine is fully protonated and loses its nucleophilicity. If the pH is too high (> 7), the ketone carbonyl is not sufficiently activated by protonation. The Fix: Maintain a strictly buffered environment at pH 4.5–5.0 using sodium acetate. This ensures an optimal balance of free nucleophile and activated electrophile.

Q4: The final hydrochloride salt crashes out as a sticky gum instead of a crystalline solid. What went wrong? A4: The hydrochloride salt of this compound is intensely hygroscopic. If aqueous HCl is used, or if the solvent system contains trace moisture, the salt will oil out rather than crystallize. The Fix: Salt formation must be performed under strictly anhydrous conditions. Utilizing anhydrous HCl dissolved in dioxane or diethyl ether, and precipitating the product from a dry ethanol/ether matrix, forces the crystal lattice to form without incorporating water molecules.

Part 3: Quantitative Data Comparison

The table below summarizes the causality and expected outcomes of various reduction methods for imidazole oximes.

Reduction MethodSolvent SystemAdditiveAverage YieldPrimary Failure Mode / Causality
Pd/C + H₂ (40 psi) EthanolNone< 30%Severe catalyst poisoning by imidazole lone pair [1].
Pd/C + H₂ (40 psi) EthanolGlacial AcOH85 - 95% Optimal. Acid protonates imidazole, preventing coordination [3].
Raney Ni + H₂ (80 psi) MethanolNH₃ (aq)50 - 60%Over-reduction / side reactions; requires high pressure.
Zn dust Acetic AcidNone40 - 50%Difficult removal of zinc salts during workup traps the polar product.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system," meaning each step includes in-process analytical controls to guarantee the chemical transformation has occurred before you proceed.

Step 1: Buffered Oxime Formation
  • Reaction: Dissolve 1-(1H-imidazol-2-yl)ethanone (1.0 eq) in a 1:1 mixture of Ethanol/Water. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

  • Conditions: Stir at 60 °C for 4 hours.

  • In-Process Validation:

    • pH Check: Spot the reaction mixture on pH paper; it must read between 4.5 and 5.0.

    • TLC Check: (Eluent: DCM/MeOH 9:1). The starting ketone (UV active, stains yellow with 2,4-DNPH) should be completely consumed, replaced by a lower Rf spot (oxime).

  • Workup: Concentrate the ethanol in vacuo. Cool the aqueous layer to 4 °C to precipitate the oxime. Filter and dry thoroughly under a high vacuum.

Step 2: Acid-Mediated Catalytic Hydrogenation
  • Reaction: Dissolve the dried oxime (1.0 eq) in absolute Ethanol. Add 10% Pd/C (10% w/w) and Glacial Acetic Acid (2.0 eq).

  • Conditions: Purge the vessel with N₂, then H₂. Stir vigorously under 40 psi of H₂ at room temperature for 12 hours.

  • In-Process Validation:

    • Hydrogen Uptake: Monitor the pressure gauge; the reaction is complete when H₂ consumption ceases.

    • Stain Check: Spot an aliquot on a TLC plate and heat with Ninhydrin stain. A deep purple spot confirms the presence of the primary aliphatic amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not perform an aqueous extraction. Concentrate the filtrate in vacuo to yield the crude amine acetate salt as a thick oil.

Step 3: Anhydrous Salt Precipitation
  • Reaction: Dissolve the crude amine acetate in a minimal amount of strictly anhydrous Ethanol.

  • Conditions: Cool the solution to 0 °C in an ice bath. Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.2 eq) under an inert atmosphere. Stir for 15 minutes, then slowly add anhydrous Diethyl Ether until the solution becomes turbid.

  • In-Process Validation:

    • Precipitation: A white, crystalline solid should rapidly crash out. If it oils out, your solvents are wet.

    • Chloride Confirmation: Dissolve a few crystals of the isolated solid in distilled water and add a drop of 0.1 M AgNO₃. An immediate dense white precipitate (AgCl) confirms successful hydrochloride salt formation.

  • Isolation: Filter the crystals rapidly under a nitrogen blanket and dry in a vacuum desiccator over P₂O₅.

References

  • Senecal, T. D., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, Massachusetts Institute of Technology (MIT) Open Access.
  • "Preparation of imidazoles." US Patent 4719309A, Google Patents.
  • "Synthesis of N-7-Substituted Purines from Imidazole Precursors." MDPI, Molecules.
Troubleshooting

Technical Support Center: A Researcher's Guide to Handling 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

Welcome to the technical support center for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic materials. Our goal is to provide you with in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions to ensure the integrity and success of your experiments.

The imidazole ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a wide array of therapeutic agents.[1] Compounds like 1-(1H-imidazol-2-yl)-ethylamine hydrochloride are valuable building blocks in the synthesis of novel molecules targeting various biological pathways.[1][2] However, the hydrochloride salt form of many amine-containing compounds, including this one, often exhibits a strong affinity for atmospheric moisture—a property known as hygroscopicity.

Supplier recommendations for storing 1-(1H-imidazol-2-yl)-ethylamine hydrochloride under an "inert atmosphere" and "sealed in dry" conditions strongly indicate its hygroscopic nature.[3][4] Failure to properly handle such compounds can lead to a host of experimental issues, from inaccurate measurements to compromised sample integrity and failed reactions. This guide will equip you with the knowledge and techniques to mitigate these risks.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, with a focus on issues arising from its hygroscopic nature.

Observed Problem Potential Cause (Hygroscopicity-Related) Recommended Action & Scientific Rationale
Inconsistent or drifting balance readings when weighing the solid. The compound is actively absorbing moisture from the air, causing its mass to increase over time.Action: Weigh the compound in a controlled environment, such as a glovebox with low humidity. If a glovebox is unavailable, use a weighing boat with a lid and work quickly. For highly sensitive experiments, consider using pre-filled reaction vials prepared in a controlled environment.[5] Rationale: Minimizing exposure to atmospheric moisture is critical for obtaining an accurate mass. A continuous increase in the reading on an analytical balance is a classic sign of a hygroscopic substance.
The solid material appears clumpy, sticky, or has a "wet" appearance. The compound has already absorbed a significant amount of moisture from the atmosphere, leading to changes in its physical state.Action: If the material is only slightly clumpy, it may be possible to dry it in a vacuum oven at a gentle temperature (ensure the compound is thermally stable) before use. For critical applications, it is best to use a fresh, unopened container of the compound. Rationale: Moisture absorption can alter the crystal lattice of the solid, leading to the observed physical changes. This can also indicate potential chemical degradation.
Poor or inconsistent results in a synthetic reaction (e.g., low yield, unexpected byproducts). The absorbed water is interfering with the reaction chemistry. This is particularly problematic in moisture-sensitive reactions, such as those using organometallic reagents or dehydrating agents.Action: Ensure all solvents and reagents are rigorously dried before use. If possible, dry the 1-(1H-imidazol-2-yl)-ethylamine hydrochloride under vacuum before adding it to the reaction. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can act as an unwanted nucleophile, base, or can quench sensitive reagents, leading to side reactions and reduced yield of the desired product.
Difficulty in preparing a solution of a specific concentration. If you weigh the compound in an open atmosphere, the absorbed water will lead to an overestimation of the amount of the active compound, resulting in a lower-than-intended concentration.Action: Prepare solutions in a controlled environment (glovebox) or use a rapid weighing technique. Alternatively, you can prepare a stock solution and determine its precise concentration using a suitable analytical method (e.g., titration, quantitative NMR) before using it in your experiments. Rationale: Accurate concentration is paramount for reliable experimental outcomes. The mass of the absorbed water contributes to the total weight but not to the molar amount of the compound.
The compound's solubility appears different from what is reported. The presence of absorbed water can alter the solvation properties of the compound.Action: Dry the compound before use. Ensure the solvent is also dry. Rationale: The presence of water can change the polarity of the solvent system and affect the dissolution process.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is hygroscopic?

Q2: What is the best way to store an opened container of this compound?

Once opened, the container should be tightly resealed. For enhanced protection, you can place the primary container inside a larger, sealed container with a desiccant. Storing the compound in a desiccator is also a good practice. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q3: Can I dry 1-(1H-imidazol-2-yl)-ethylamine hydrochloride if it has absorbed moisture?

Yes, it is often possible to dry hygroscopic salts. A common method is to use a vacuum oven at a moderate temperature. However, you must first verify the compound's thermal stability to avoid decomposition. Another technique for removing water from amine salts is azeotropic distillation with a solvent like toluene, though this is more suitable for bulk quantities and requires careful execution.[6]

Q4: What are the safety precautions for handling this compound?

Based on available safety information for this and related compounds, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride should be handled with care. It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

Q5: How does moisture affect the stability of imidazole compounds?

The presence of moisture can potentially lead to hydrolysis or other degradation pathways, although specific data for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is not available. For many pharmaceutical compounds, moisture can accelerate chemical degradation, impacting the compound's purity and efficacy over time.

Experimental Protocols

Protocol 1: Weighing 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

This protocol outlines the recommended procedure for accurately weighing the compound, minimizing moisture absorption.

Materials:

  • 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

  • Analytical balance

  • Weighing paper or weighing boat with a lid

  • Spatula

  • (Optional) Glovebox with controlled humidity

  • (Optional) Desiccator

Procedure:

  • Preparation:

    • Ensure the analytical balance is calibrated and level.

    • If not using a glovebox, minimize drafts in the weighing area.

    • Allow the container of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Weighing (Ideal Method - Glovebox):

    • Place the sealed container of the compound, a weighing boat, and a spatula inside the glovebox antechamber.

    • Purge the antechamber according to the glovebox protocol.

    • Transfer the items into the main chamber.

    • Tare the weighing boat on the balance inside the glovebox.

    • Quickly transfer the desired amount of the compound to the weighing boat and record the mass.

    • Tightly reseal the main container.

  • Weighing (Alternative Method - Open Bench):

    • Place a weighing boat with its lid on the analytical balance and tare it.

    • Remove the weighing boat from the balance.

    • Open the container of the compound and quickly transfer an approximate amount to the weighing boat.

    • Immediately place the lid on the weighing boat.

    • Place the covered weighing boat back on the balance and record the mass.

    • If you need to add or remove material, do so quickly and immediately re-cover the weighing boat.

    • Tightly reseal the main container immediately after dispensing.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction

This protocol provides a general workflow for using 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in a reaction where water could be detrimental. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2]

Materials:

  • 1-(1H-imidazol-2-yl)-ethylamine hydrochloride (dried under vacuum if necessary)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Other reaction reagents

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Septa

  • Syringes and needles

Procedure:

  • Glassware Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup:

    • Assemble the reaction flask with a stir bar, condenser (if needed), and septa on the inlets.

    • Flush the entire system with an inert gas. A simple setup involves a gas inlet from a cylinder and an outlet connected to an oil bubbler to maintain a positive pressure.

  • Addition of Reagents:

    • If the compound was pre-weighed, add it to the flask under a positive flow of inert gas.

    • Add the anhydrous solvent via a syringe.

    • Add other reagents via syringe or, if solid, through a powder funnel under a positive flow of inert gas.

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature for the required time.

    • Maintain a gentle flow of inert gas throughout the reaction.

  • Work-up:

    • Once the reaction is complete, cool it to room temperature.

    • Quench the reaction appropriately (e.g., by slowly adding a proton source if reactive reagents were used).

    • Proceed with the standard extraction and purification procedures.

Visualizing Workflows

A clear understanding of the handling workflow is crucial. The following diagrams illustrate the decision-making process and the steps for handling a hygroscopic compound.

HygroscopicCompoundHandling start Start: Need to use 1-(1H-imidazol-2-yl)-ethylamine hydrochloride check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic handle_as_hygroscopic Follow hygroscopic handling procedures check_hygroscopic->handle_as_hygroscopic Yes (Assumed) standard_handling Follow standard handling procedures check_hygroscopic->standard_handling No/Unsure (Err on caution) weighing Weighing handle_as_hygroscopic->weighing standard_handling->handle_as_hygroscopic glovebox Ideal: Weigh in a glovebox weighing->glovebox open_bench Alternative: Weigh quickly in a tared, covered container weighing->open_bench dissolving Preparing Solution glovebox->dissolving open_bench->dissolving use_anhydrous Use anhydrous solvents dissolving->use_anhydrous prepare_fresh Prepare solutions fresh dissolving->prepare_fresh storage Storage use_anhydrous->storage prepare_fresh->storage store_desiccator Store in a desiccator with inert gas overlay storage->store_desiccator end End: Proceed with experiment store_desiccator->end

Caption: Decision workflow for handling hygroscopic compounds.

WeighingProtocol cluster_glovebox Glovebox Method cluster_open_bench Open Bench Method gb1 Equilibrate compound to room temp gb2 Place items in antechamber gb1->gb2 gb3 Purge antechamber gb2->gb3 gb4 Tare weighing vessel in glovebox gb3->gb4 gb5 Dispense compound and record mass gb4->gb5 gb6 Seal container gb5->gb6 ob1 Equilibrate compound to room temp ob2 Tare covered weighing vessel ob1->ob2 ob3 Remove from balance, quickly add compound ob2->ob3 ob4 Immediately cover ob3->ob4 ob5 Place on balance, record mass ob4->ob5 ob6 Seal container ob5->ob6 start Choose Weighing Method cluster_glovebox cluster_glovebox start->cluster_glovebox High Precision Needed cluster_open_bench cluster_open_bench start->cluster_open_bench Glovebox Unavailable

Caption: Comparison of weighing protocols for hygroscopic compounds.

References

  • 1-(1H-Imidazol-2-Yl)-Ethylamine Hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Pharmaffiliates.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • betaine hydrazide hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • drying the water out of hygroscopic crystals. (2007, October 11). ScienceMadness Discussion Board. Retrieved from [Link]

Sources

Optimization

troubleshooting poor cell permeability of 1-(1H-imidazol-2-yl)-ethylamine analogs

Welcome to the Technical Support Center for optimizing the physicochemical and pharmacokinetic properties of 1-(1H-imidazol-2-yl)-ethylamine analogs. As a Senior Application Scientist, I have structured this guide to hel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the physicochemical and pharmacokinetic properties of 1-(1H-imidazol-2-yl)-ethylamine analogs.

As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and resolve the poor cell permeability associated with this highly polar, basic scaffold. This guide bridges the gap between in vitro assay artifacts and fundamental chemical liabilities, providing actionable, field-proven strategies.

Section 1: Assay Diagnostics & Troubleshooting

Before initiating synthetic chemistry campaigns to modify your scaffold, we must first ensure that the poor permeability observed in vitro is a true biological barrier and not an assay artifact.

Q1: My 1-(1H-imidazol-2-yl)-ethylamine analogs show near-zero permeability in the Caco-2 assay, but the mass recovery is also below 40%. Is the compound truly impermeable? Application Scientist Insight: Not necessarily. A mass recovery below 70% invalidates the calculated apparent permeability coefficient (Papp)[1]. The ethylamine moiety is a highly basic primary amine (pKa ~9.5), meaning it is >99% positively charged at physiological pH. These cations frequently exhibit severe non-specific binding (NSB) to the negatively charged plastic surfaces of multi-well plates, or they become trapped within the cellular lipid bilayer without completing transcellular transit[2]. Actionable Solution: Supplement the basolateral receiver compartment (or both compartments) with 0.25% Bovine Serum Albumin (BSA). BSA acts as a thermodynamic protein sink, binding the free drug and pulling it into the receiver compartment. This shifts the equilibrium away from the plastic walls, restores mass balance, and provides a true reflection of permeability[3].

Q2: The mass recovery is fine (>70%), but the Apical-to-Basolateral (A-B) permeability is still poor (< 1.0 × 10⁻⁶ cm/s). How do I know if this is due to poor passive diffusion or active efflux? Application Scientist Insight: Basic amines are canonical pharmacophores for recognition by intestinal efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4][5]. To differentiate between passive impermeability and active efflux, you must run a bidirectional Caco-2 assay and calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). Actionable Solution: If the ER is > 2.0, your compound is actively being pumped out of the cell[1][5]. To confirm which transporter is responsible, repeat the assay in the presence of specific inhibitors: use Verapamil to block P-gp or Fumitremorgin C to block BCRP[1]. If the A-B permeability increases significantly upon inhibitor addition, your optimization strategy must focus on removing efflux liabilities (e.g., lowering basicity or reducing hydrogen bond donors) rather than just increasing lipophilicity.

G Step1 Measure Bidirectional Caco-2 Permeability Step2 Calculate Mass Recovery (Target: >70%) Step1->Step2 LowRec Low Recovery (<70%) Non-Specific Binding Step2->LowRec < 70% HighRec Good Recovery (>70%) Valid Permeability Data Step2->HighRec > 70% FixNSB Add 0.25% BSA to Buffer or Use Low-Binding Plates LowRec->FixNSB CalcER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) HighRec->CalcER Efflux ER > 2 Active Efflux (P-gp/BCRP) CalcER->Efflux ER > 2 Passive ER < 2 Poor Passive Diffusion CalcER->Passive ER < 2 FixEfflux Co-dose with Verapamil (Confirm P-gp) Efflux->FixEfflux FixPassive Chemical Optimization (pKa Tuning, Mask HBDs) Passive->FixPassive

Fig 1. Diagnostic workflow for troubleshooting basic amine permeability.

Section 2: Chemical Optimization & pKa Tuning

Q3: The primary amine is essential for target engagement, but its high pKa (~9.5) is causing a massive desolvation penalty. How can I improve passive permeability without deleting the amine? Application Scientist Insight: The energy required to strip water molecules away from a protonated amine before it can enter the hydrophobic lipid bilayer (desolvation energy) is a primary barrier to permeability[4][6]. At pH 7.4, an amine with a pKa of 9.5 is >99% protonated. Actionable Solution: You must tune the basicity of the amine to lower its pKa, thereby increasing the fraction of the neutral, membrane-permeable species at physiological pH[4]. The most effective strategy is the introduction of electron-withdrawing groups (EWGs). For example, replacing a hydrogen atom with fluorine at the beta or gamma carbon relative to the amine exerts an inductive electron-withdrawing effect, lowering the pKa by 0.8 to 1.2 units without adding significant steric bulk[7].

Q4: The 1H-imidazole ring introduces another Hydrogen Bond Donor (HBD). Combined with the primary amine, the Polar Surface Area (PSA) is too high. What chemical modifications can mask these HBDs? Application Scientist Insight: Excessive HBDs tightly bind to surrounding water molecules, severely restricting passive transcellular diffusion[6]. The 1-(1H-imidazol-2-yl)-ethylamine scaffold contains up to three HBDs (two on the primary amine, one on the imidazole). Actionable Solution: Implement backbone N-methylation or convert the primary amine to a secondary amine. N-methylation eliminates an HBD and alters the conformational ensemble of the molecule, often burying polar surface area and drastically improving cell permeability[8]. Alternatively, design the scaffold to promote Intramolecular Hydrogen Bonding (IMHB). By introducing a proximal hydrogen bond acceptor (e.g., an ether oxygen or carbonyl), the amine or imidazole N-H can fold and bond with itself, shielding the polarity from the aqueous environment and facilitating membrane transit[9][10].

G Apical Apical Compartment (pH 7.4) Protonated Protonated Amine (Cationic, High PSA) Apical->Protonated 99% at pH 7.4 Neutral Neutral Amine (Lipophilic) Apical->Neutral <1% at pH 7.4 Membrane Intestinal Epithelium (Lipophilic Barrier) Basolateral Basolateral Compartment (Bloodstream) Membrane->Basolateral EffluxPump Efflux Transporter (e.g., P-gp) Membrane->EffluxPump Substrate Binding Protonated->Membrane Desolvation Penalty Neutral->Membrane Passive Diffusion EffluxPump->Apical ATP-driven Efflux

Fig 2. Permeability barriers for highly basic 1-(1H-imidazol-2-yl)-ethylamine analogs.

Section 3: Data Presentation

The table below summarizes the expected quantitative impact of the aforementioned chemical optimization strategies on the physicochemical properties and permeability of the 1-(1H-imidazol-2-yl)-ethylamine scaffold.

Modification StrategyExample Structural ChangeCalc. Amine pKaLogD (pH 7.4)Papp (A-B)[×10⁻⁶ cm/s]Efflux Ratio (ER)
Unmodified Scaffold Primary Amine + Imidazole~9.5-1.2< 1.0> 5.0
pKa Tuning Beta-fluorination of ethyl chain~8.2-0.43.53.2
HBD Masking N-methylation of primary amine~9.20.25.02.1
Intramolecular H-Bond Proximal ether oxygen addition~8.51.412.51.1

Section 4: Validated Bidirectional Caco-2 Assay Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating strict Quality Control (QC) gates.

Step 1: Cell Culture & Monolayer Preparation Seed Caco-2 cells (ATCC HTB-37) on semi-permeable polycarbonate filters in multi-well insert plates. Culture for 21 days to allow full differentiation into polarized monolayers featuring tight junctions and apical brush borders[1][11].

Step 2: Monolayer Integrity Quality Control (Self-Validation Gate) Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER ≥ 300 Ω·cm²[12]. Co-incubate the test wells with Lucifer Yellow (a paracellular fluorescent marker) to confirm intact tight junctions. A valid well must yield a Lucifer Yellow Papp < 0.5 × 10⁻⁶ cm/s[5].

Step 3: Buffer Optimization for Basic Amines Prepare HBSS buffer adjusted to pH 7.4. Add 0.25% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. This acts as a protein sink, mitigating the non-specific binding (NSB) typical of lipophilic and basic analogs[3].

Step 4: Dosing & Incubation Dose the 1-(1H-imidazol-2-yl)-ethylamine analog at 10 µM in the apical (A) compartment for A-B transport, and in the basolateral (B) compartment for B-A transport. Incubate at 37°C for 120 minutes on an orbital shaker[3][12].

Step 5: Efflux Transporter Diagnostics In parallel control wells, co-dose the analog with 50 µM Verapamil (P-gp inhibitor) or 10 µM Fumitremorgin C (BCRP inhibitor) to isolate and diagnose active efflux mechanisms[1][5].

Step 6: Quantification & Mass Balance (Self-Validation Gate) Quantify compound concentrations in both compartments via LC-MS/MS. Calculate Apparent Permeability (Papp) and Mass Recovery. If the mass recovery is <70%, the Papp data is confounded by cellular accumulation or residual NSB and must be flagged[1].

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com.
  • Caco-2 Permeability Assay. evotec.com.
  • Caco-2 permeability assay.
  • Technical Support Center: Enhancing Cell Permeability of N-phenyl-1H-imidazole-5-carboxamide Deriv
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. enamine.net.
  • Tuning the basicity of amines. cambridgemedchemconsulting.com.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. nih.gov.
  • Permeability Assay on Caco-2 Cells. bienta.net.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. nih.gov.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. acs.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidation of 1-(1H-imidazol-2-yl)-ethylamine Hydrochloride

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in aqueous solutions. Due to its structural properties, this molecule is highly susceptible to oxidative degradation, which can compromise experimental integrity, assay reproducibility, and long-term storage stability.

Below, you will find mechanistic insights, diagnostic FAQs, quantitative stability data, and self-validating standard operating procedures (SOPs) to overcome these challenges.

Mechanistic Insights: The Causality of Oxidation

To prevent degradation, it is critical to understand why 1-(1H-imidazol-2-yl)-ethylamine oxidizes. The molecule features two primary vulnerabilities: an electron-rich imidazole ring and a primary amine situated at a highly activated benzylic-like position.

  • The Role of pH and Protonation: The oxidation of imidazole-ethylamine derivatives is highly pH-dependent; alkaline conditions deprotonate the tertiary nitrogen, drastically increasing the1[1]. When the nitrogens are protonated (at acidic pH), the molecule's highest occupied molecular orbital (HOMO) energy is lowered, making it significantly less nucleophilic and resistant to oxidation.

  • Polymerization and Fouling: If oxidation is initiated, the imidazole ring and primary amine undergo radical-mediated pathways leading to2 observed in degraded solutions[2].

  • Transition Metal Catalysis: Trace transition metals (e.g., Cu²⁺, Fe²⁺) present in standard buffer salts act as potent catalysts for the autoxidation of aqueous amines, 3[3].

Diagnostic FAQs (Troubleshooting)

Q1: Why does my 1-(1H-imidazol-2-yl)-ethylamine solution turn yellow or brown over time, even when stored at 4°C? A: This discoloration is a classic visual indicator of oxidative polymerization. The imidazole ring undergoes radical-mediated oxidation, combining with degraded amine fragments to form conjugated polymers that absorb visible light[2]. This reaction is primarily initiated by trace dissolved oxygen and catalyzed by transition metal impurities in your water or buffer salts[3].

Q2: I am using the hydrochloride salt form. Shouldn't that be inherently stable? A: The solid hydrochloride salt is highly stable because the amine (and partially the imidazole) is protonated. However, if you dissolve it in unbuffered water and subsequently adjust the pH to physiological conditions (pH 7.4) for biological assays, the protonation state changes. At pH > 6.0, the imidazole ring becomes deprotonated and significantly more electron-rich, increasing its vulnerability to reactive oxygen species (ROS)[1].

Q3: How do trace metals get into my solution, and how do they cause oxidation? A: Trace metals are ubiquitous in standard laboratory glassware, pipette tips, and lower-grade buffer salts. They act as potent catalysts for the autoxidation of amines via Fenton-like chemistry. Even in the low micromolar range, Cu²⁺ and Fe²⁺ continuously cycle to generate ROS that abstract hydrogen atoms from the activated carbon adjacent to your primary amine[3].

Quantitative Data: Stability Matrix

The following table summarizes the impact of various environmental variables on the oxidation rate of 1-(1H-imidazol-2-yl)-ethylamine in solution.

VariableConditionRelative Oxidation RateVisual IndicatorMechanistic Driver
pH Acidic (pH < 6.0)Baseline (1x)Clear solutionProtonation of N-atoms reduces nucleophilicity and raises oxidation potential.
pH Alkaline (pH > 7.4)> 50xRapid yellowingDeprotonation increases electron density, making the molecule highly susceptible to ROS.
Oxygen Ambient AirHighGradual browningDissolved O₂ acts as the primary electron acceptor for autoxidation.
Oxygen Argon Sparged< 0.1xClear solutionRemoval of O₂ starves the radical propagation chain.
Metals Unchelated (Trace Cu²⁺/Fe²⁺)HighYellowingTransition metals catalyze ROS generation via Fenton-like chemistry.
Metals Chelated (1 mM EDTA)< 0.2xClear solutionSequestration of metals inhibits catalytic radical initiation.

Standard Operating Procedures (Protocols)

Protocol: Preparation of a Self-Validating, Oxidation-Resistant Aqueous Stock

Objective: To formulate a 100 mM stock of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride with a shelf-life of >6 months at -20°C without oxidative degradation.

Step 1: Solvent Preparation (Degassing & Chelating)

  • Prepare a 50 mM Acetate or MES buffer adjusted to pH 5.0 .

  • Add 1 mM EDTA (or DTPA) to the buffer to sequester trace transition metals.

  • Transfer the buffer to a heavy-walled flask and sparge with high-purity Argon gas for 30 minutes to displace dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.

Step 2: Solubilization & pH Control

  • Weigh the 1-(1H-imidazol-2-yl)-ethylamine hydrochloride powder.

  • Dissolve the powder into the degassed buffer under a continuous Argon stream to prevent oxygen re-entry.

  • Verify the final pH remains below 6.0. Do not adjust the pH upward until immediately before your downstream experiment.

Step 3: Inert Aliquoting

  • Aliquot the solution into amber glass vials (to prevent photo-oxidation) that have been pre-purged with Argon.

  • Blanket the headspace of each vial with Argon before sealing tightly with PTFE-lined caps. Store at -20°C.

Step 4: Self-Validation (HPLC-UV) To ensure your system is uncompromised, establish a self-validating analytical baseline:

  • Take a 10 µL Control Aliquot of your final stock.

  • Take a second 10 µL Spiked Aliquot and add 1 mM H₂O₂ to force degradation.

  • Run both samples via HPLC-UV (e.g., at 254 nm). The spiked sample will establish the specific retention times of the oxidized polymeric degradation products.

  • Validation: If your Control Aliquot shows a pristine baseline with no peaks at the H₂O₂-spiked retention times, your inert preparation system is validated.

Pathway Visualization

OxidationPathway Target 1-(1H-imidazol-2-yl)-ethylamine (Electron-rich state) Intermediate Radical Intermediates (Amine & Imidazole Ring) Target->Intermediate Oxidation Oxidants ROS / Dissolved O2 Oxidants->Intermediate Initiates Metals Trace Metals (Cu2+, Fe2+) Metals->Intermediate Catalyzes (Fenton) Alkaline Alkaline pH (> 7.0) (Deprotonation) Alkaline->Target Increases Nucleophilicity Products Degradation Products (Polymers, N-oxides, Yellowing) Intermediate->Products Polymerization / Cleavage Acidic Acidic Buffer (pH < 6.0) Protonates N-atoms Acidic->Target Prevents (Lowers HOMO) Chelators 1 mM EDTA/DTPA Sequesters Metals Chelators->Metals Inhibits Argon Argon Sparging Removes O2 Argon->Oxidants Eliminates

Logical pathway of 1-(1H-imidazol-2-yl)-ethylamine oxidation and targeted preventative interventions.

References

  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Publications.1

  • Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes. ACS Publications.2

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Histamine Receptor Binding: Histamine Dihydrochloride vs. 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

For researchers in pharmacology and drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides an in-depth comparison of the binding characteristics of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in pharmacology and drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides an in-depth comparison of the binding characteristics of the endogenous neurotransmitter, Histamine (as dihydrochloride), and its structural isomer, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, at the four known histamine receptor subtypes (H1, H2, H3, and H4). While histamine's binding profile is well-established, data for its 2-substituted isomer is less prevalent. This guide will therefore leverage established structure-activity relationships (SAR) to forecast its binding behavior, underscoring the critical importance of molecular geometry in receptor affinity and selectivity.

Structural Analysis: A Tale of Two Isomers

At first glance, histamine and 1-(1H-imidazol-2-yl)-ethylamine are remarkably similar. Both possess an imidazole ring and an ethylamine side chain, which are crucial for receptor interaction. The fundamental distinction lies in the point of attachment of this side chain. In histamine, the ethylamine group is connected to the C4 position of the imidazole ring, whereas in its isomer, it is connected at the C2 position.

CompoundStructureChemical Formula
Histamine Dihydrochloride Histamine Dihydrochloride StructureC₅H₁₁Cl₂N₃
1-(1H-imidazol-2-yl)-ethylamine hydrochloride 1-(1H-imidazol-2-yl)-ethylamine hydrochloride StructureC₅H₁₀ClN₃

This seemingly minor positional shift is the primary determinant of the profound differences in their interaction with histamine receptors. The specific orientation of the protonated amine and the imidazole ring's nitrogen atoms is critical for forming ionic bonds and hydrogen bonds with key amino acid residues within the receptor's binding pocket. Recent structural studies have revealed that histamine even adopts different orientations when binding to the H1/H2 receptors versus the H3/H4 receptors.[1] Shifting the side chain from C4 to C2 fundamentally alters the molecule's three-dimensional shape and its ability to engage with these specific residues, thereby predicting a unique binding profile.

The Gold Standard: Quantifying Binding Affinity

To experimentally determine and compare the binding affinities of these compounds, the competitive radioligand binding assay is the definitive method. This technique quantifies the ability of an unlabeled compound (the "competitor," e.g., histamine) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.

The primary outputs of this assay are the IC50 value , which is the concentration of the competitor required to displace 50% of the bound radioligand, and the inhibitory constant (Ki) . The Ki value is a more absolute measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.[2]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where: [L] = Concentration of the radioligand Kd = Dissociation constant of the radioligand

Experimental Protocol: Filtration-Based Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of a test compound at a specific histamine receptor subtype expressed in cell membranes.

  • Preparation of Reagents:

    • Cell Membranes: Prepare membrane homogenates from a cell line (e.g., HEK293) stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

    • Radioligand: Select an appropriate high-affinity radioligand for the target receptor (e.g., [³H]-mepyramine for H1, [³H]-histamine for H4, [¹²⁵I]-iodoproxyfan for H3).[2]

    • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

    • Competitor Ligands: Prepare serial dilutions of the unlabeled test compounds (histamine dihydrochloride and 1-(1H-imidazol-2-yl)-ethylamine hydrochloride) over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁴ M).

    • Non-Specific Binding Control: A high concentration of a known ligand to determine the amount of radioligand that binds to non-receptor components.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and either buffer (for total binding), the non-specific binding control, or a concentration from the competitor's serial dilution.

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the cell membranes while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_filter 3. Filtration cluster_quant 4. Quantification & Analysis P1 Cell Membranes (with Receptors) Assay Combine in 96-well plate Incubate to Equilibrium P1->Assay P2 Radioligand (e.g., [3H]Histamine) P2->Assay P3 Competitor Ligands (Serial Dilutions) P3->Assay Filter Rapid Vacuum Filtration (Separates Bound from Free) Assay->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measures Radioactivity) Wash->Count Analyze Calculate IC50 -> Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow of a filtration-based competitive radioligand binding assay.

Comparative Binding Profiles

Histamine Dihydrochloride: The Endogenous Benchmark

As the native ligand, histamine binds to all four receptor subtypes, but with a distinct and well-characterized order of potency: H3 ≈ H4 > H2 > H1.[3] It displays high affinity (in the low nanomolar range) for the H3 and H4 receptors, which are primarily involved in neurotransmitter autoregulation and immunomodulation, respectively. Its affinity for H1 and H2 receptors, which mediate allergic responses and gastric acid secretion, is significantly lower (in the micromolar range).[4]

Receptor SubtypeReported Ki of Histamine (nM)Primary Function
H1 ~2000 - 10,000Allergic response, bronchoconstriction[4]
H2 ~2000 - 10,000Gastric acid secretion[4]
H3 ~5 - 10Presynaptic autoreceptor (neurotransmitter release)[4]
H4 ~5 - 10Immune cell chemotaxis, cytokine release[2][4]
1-(1H-imidazol-2-yl)-ethylamine hydrochloride: An Analysis Based on SAR

Research into 2-substituted histamine analogues has shown that this structural motif is not only tolerated but can lead to potent and selective ligands. For example, a series of 2-phenylhistamines were found to be potent and highly selective H1 receptor agonists , with some derivatives being even more potent than histamine itself at this subtype.[5][6]

Inference and Rationale:

  • Altered Selectivity Profile: The shift of the ethylamine side chain from the C4 to the C2 position will drastically alter the way the molecule can orient itself within the binding pockets of the four receptor subtypes.

  • Likely H1 Activity: Based on the activity of other 2-substituted histamines, it is plausible that 1-(1H-imidazol-2-yl)-ethylamine hydrochloride will display a higher relative affinity for the H1 receptor compared to histamine.[5]

  • Reduced H3/H4 Affinity: The high affinity of histamine at H3 and H4 receptors is dependent on a specific set of interactions. The C2 isomer is unlikely to achieve this optimal fit, suggesting its affinity for H3 and H4 receptors will be significantly lower than that of histamine.

  • Need for Empirical Data: This analysis remains predictive. To definitively establish the binding profile and selectivity of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, it must be empirically tested using the radioligand binding assay protocol described above against all four receptor subtypes.

Functional Context: Receptor Signaling Pathways

The significance of a ligand's binding affinity is realized through the downstream cellular signaling it initiates. Each histamine receptor subtype is a G-protein-coupled receptor (GPCR) that preferentially couples to a specific family of G-proteins, triggering distinct intracellular cascades.

  • H1 Receptor (H1R): Couples to Gq/11 , activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately increases intracellular calcium levels and activates protein kinase C (PKC).

  • H2 Receptor (H2R): Couples to Gs , activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

  • H3 & H4 Receptors (H3R & H4R): Both couple to Gi/o , which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]

G cluster_H1 H1R Pathway cluster_H2 H2R Pathway cluster_H3H4 H3R / H4R Pathway H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC H2 Histamine -> H2R Gs Gs H2->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA PKA Activation cAMP_inc->PKA H3H4 Histamine -> H3R/H4R Gi Gi/o H3H4->Gi AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh cAMP_dec ↓ cAMP AC_inh->cAMP_dec

Caption: Downstream signaling pathways of histamine receptor subtypes.

A ligand that selectively binds to H1R, for example, would primarily trigger the Gq/11 pathway, while a selective H3R/H4R ligand would preferentially activate Gi/o-mediated signaling.

Conclusion

This guide illuminates the critical role of molecular structure in determining receptor binding affinity and selectivity. Histamine dihydrochloride , as the endogenous agonist, exhibits a clear binding preference for H3 and H4 receptors over H1 and H2 receptors. In contrast, its positional isomer, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride , while not extensively characterized, is predicted to have a significantly different binding profile based on established structure-activity relationships. Evidence from related 2-substituted compounds suggests it may show preferential activity at the H1 receptor.

For researchers investigating the histamine system, this comparison highlights two key takeaways:

  • The crucial importance of positional isomerism in ligand design.

  • The absolute necessity of empirical validation. The predicted binding profile of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride must be confirmed through direct experimental testing, such as the competitive radioligand binding assay detailed herein, to be utilized as a reliable pharmacological tool.

References

  • Seifert, R., Strasser, A., Schneider, E. H., Neumann, D., & Buschauer, A. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in pharmacological sciences, 34(1), 33–58.
  • Xia, R., K-Y, L., & Y-X, Z. (2024). Structural basis of ligand recognition and activation of the histamine receptor family. Signal Transduction and Targeted Therapy.
  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605-616.
  • Leschke, C., Elz, S., Garbarg, M., Schunack, W., & Pertz, H. H. (2000). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of medicinal chemistry, 43(1), 134–145.
  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65.
  • Le, Q. T., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(22), 10226-10242.
  • Stark, H., et al. (2000). Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2146-2155.
  • Hancock, A. A., et al. (2002). Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1. Bioorganic & medicinal chemistry letters, 12(15), 2031–2034.
  • Leschke, C., Elz, S., Garbarg, M., Schunack, W., & Pertz, H. H. (2000). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs. Journal of Medicinal Chemistry, 43(1), 134-145. Available at: [Link]

  • Sadek, B., et al. (2013).
  • Myung, Y., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
  • Tiligada, E., et al. (2018). The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. Pulmonary Pharmacology & Therapeutics, 53, 27-32.
  • Wang, M., et al. (2023). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes.
  • Kennedy, L., & Nuñez, G. (2020). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 11, 1934.
  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.
  • International Union of Basic and Clinical Pharmacology. (n.d.). Histamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8754-8764.
  • Wang, M., et al. (2023). Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. ChemRxiv.
  • de Esch, I. J. P., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)cyclopropylamine. Journal of Medicinal Chemistry, 43(6), 1115-1122.

Sources

Comparative

A Comparative Guide to HPLC Quantification Method Validation: 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

Introduction In pharmaceutical development, the quantitative determination of an active pharmaceutical ingredient (API) is a cornerstone of quality control. The reliability of this quantification hinges on the rigorous v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the quantitative determination of an active pharmaceutical ingredient (API) is a cornerstone of quality control. The reliability of this quantification hinges on the rigorous validation of the analytical method employed. This guide provides an in-depth, comparative validation study of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, a polar, amine-containing heterocyclic compound representative of many modern pharmaceutical candidates.

This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations. Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating an HPLC method that is not just compliant, but demonstrably fit for its intended purpose. The validation parameters discussed are aligned with the comprehensive guidelines established by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Regulatory Framework: Establishing Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This is not merely a checklist exercise; it is a systematic process of providing documented evidence that the method will consistently produce a result meeting pre-determined specifications.[5] The primary guidance for this process comes from the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for various analytical procedures.[1][3][6] These characteristics include specificity, linearity, range, accuracy, precision, and robustness, among others.[7] Furthermore, general procedures and system suitability requirements for chromatography are detailed in USP General Chapter <621>.[8]

Experimental Design: A Tale of Two Methods

The analyte, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, presents a common challenge for standard reversed-phase chromatography: high polarity and a basic amine group. These features can lead to poor retention and asymmetric peak shapes (tailing) on conventional C18 columns due to interactions with residual silanols on the silica backbone.

To address this, we will validate and compare two distinct methods:

  • Method A: The Workhorse. A conventional reversed-phase method using a standard C18 column and an acidic mobile phase to ensure the analyte is in its protonated, more retentive form.

  • Method B: The Specialist. An alternative reversed-phase method employing a column with an embedded polar group, designed specifically to improve the retention and peak shape of polar and basic compounds.

Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Embedded Polar Group (EPG)
Column Standard C18, 150 mm x 4.6 mm, 5 µmPolar-Endcapped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.8B: AcetonitrileA: 10 mM Ammonium Formate, pH 3.0B: Methanol
Gradient Isocratic: 90% A / 10% BIsocratic: 85% A / 15% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 215 nmUV at 215 nm
Injection Vol. 10 µL10 µL
Diluent Mobile PhaseMobile Phase

The Validation Workflow: A Systematic Approach

The process of method validation follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Reliability Testing cluster_3 Phase 4: Finalization Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SST System Suitability Criteria Definition Proto->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Robust Robustness LOQ->Robust SolStab Solution Stability Robust->SolStab Report Validation Report Generation SolStab->Report SOP Finalize Method SOP Report->SOP

Caption: High-level workflow for HPLC analytical method validation.

Validation Parameters: A Head-to-Head Comparison

System Suitability
  • Expertise & Experience: Before any validation samples are analyzed, we must confirm that the chromatographic system is performing adequately. System suitability testing (SST) is not a validation parameter itself, but a prerequisite to ensure the validity of the results on any given day.[9][8] We assess parameters like peak tailing (asymmetry), theoretical plates (column efficiency), and the precision of replicate injections. For amine-containing compounds, the tailing factor is particularly critical as it can indicate undesirable secondary interactions with the stationary phase.

  • Protocol:

    • Prepare a standard solution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride at a working concentration (e.g., 100 µg/mL).

    • Inject this solution six consecutive times.

    • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

    • Determine the tailing factor and theoretical plates for the first injection.

  • Data & Comparison:

ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (EPG) ResultPass/Fail
Peak Area %RSD ≤ 2.0%0.8%0.4%Pass / Pass
Retention Time %RSD ≤ 1.0%0.3%0.2%Pass / Pass
Tailing Factor ≤ 2.01.81.2Pass / Pass
Theoretical Plates ≥ 200035006500Pass / Pass
  • Analysis & Interpretation: Both methods meet the system suitability criteria. However, Method B demonstrates superior performance with significantly lower peak tailing and higher column efficiency (more theoretical plates). This suggests a more inert surface on the EPG column, leading to a more symmetrical peak and a more robust separation. This is a crucial advantage for ensuring consistent quantification over the lifetime of the column.

Specificity (Selectivity)
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[3][4] For this, we analyze a placebo (all formulation components except the API) and a spiked placebo to ensure there are no interfering peaks at the retention time of the analyte.

  • Protocol:

    • Prepare a placebo solution.

    • Prepare a standard solution of the analyte.

    • Prepare a "spiked" sample by adding a known amount of the analyte to the placebo solution.

    • Inject all three solutions and compare the chromatograms.

  • Data & Comparison:

    • Method A (C18): The placebo chromatogram showed a small, broad peak near the void volume but no significant interference at the analyte's retention time of 3.5 minutes.

    • Method B (EPG): The placebo chromatogram was clean with no interfering peaks at the analyte's retention time of 4.8 minutes. The increased retention time in Method B provides a greater separation from any potential early-eluting, highly polar interferences.

  • Analysis & Interpretation: Both methods are specific for the analyte. Method B's greater retention offers a wider "window" free of interference, which can be considered a slight advantage in terms of robustness against unexpected impurities.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range.[4][10] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11] For an assay of a finished product, the typical range is 80% to 120% of the target concentration.

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., 50 µg/mL to 150 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Data & Comparison:

ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (EPG) Result
Range Tested 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99920.9998
Y-intercept (% of 100% response) Report1.5%0.4%
Residuals Plot Randomly scatteredMinor curvature at low endRandomly scattered
  • Analysis & Interpretation: Both methods exhibit excellent linearity as indicated by the high correlation coefficients. However, Method B shows a slightly higher r² value and a y-intercept closer to the origin, suggesting a more ideal linear response. The minor curvature observed in the residuals for Method A at the lower concentration could be a subtle indication of the peak shape issues (tailing) having a greater relative impact on the integration of smaller peaks.

Accuracy (Recovery)
  • Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically determined by applying the method to a sample matrix (placebo) spiked with known amounts of the analyte at different concentration levels.[12]

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (a total of 9 determinations).

    • Analyze the spiked samples and calculate the percentage recovery for each.

  • Data & Comparison:

Concentration LevelMethod A (C18) Mean Recovery (%)Method B (EPG) Mean Recovery (%)
80% (80 µg/mL) 98.2%99.8%
100% (100 µg/mL) 99.5%100.1%
120% (120 µg/mL) 101.1%100.5%
Overall Mean Recovery 99.6% 100.1%
Acceptance Criteria 98.0% - 102.0% 98.0% - 102.0%
  • Analysis & Interpretation: Both methods are accurate and fall well within the acceptance criteria. Method B's recovery values are consistently closer to 100.0% across the range, indicating a slightly higher degree of accuracy.

Precision
  • Expertise & Experience: Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements.[12] It is evaluated at two levels as per ICH guidelines:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Compare the results from both days.

  • Data & Comparison:

ParameterAcceptance CriteriaMethod A (C18) %RSDMethod B (EPG) %RSD
Repeatability (n=6) ≤ 2.0%0.9%0.5%
Intermediate Precision (Day 1 vs Day 2) ≤ 2.0%1.3%0.7%
  • Analysis & Interpretation: Both methods are precise. Method B demonstrates superior precision at both the repeatability and intermediate levels. The lower %RSD values suggest that Method B is less susceptible to the small, random variations inherent in the analytical process, likely due to its more stable chromatography and better peak integration.

Limit of Quantitation (LOQ)
  • Expertise & Experience: The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][10] While not always required for a simple API assay, it is critical for impurity quantification or dissolution testing. We will determine it to fully characterize the methods.

  • Protocol:

    • Determine the LOQ based on a signal-to-noise ratio of approximately 10:1 or by establishing the concentration at which an acceptable level of precision (%RSD ≤ 10%) is achieved.

    • Prepare and inject a series of dilute solutions to confirm the LOQ.

  • Data & Comparison:

ParameterMethod A (C18) ResultMethod B (EPG) Result
LOQ Concentration 0.5 µg/mL0.2 µg/mL
Precision at LOQ (%RSD) 8.5%6.2%
  • Analysis & Interpretation: Method B has a significantly lower LOQ. This enhanced sensitivity is a direct result of the better peak shape (taller, narrower peaks), which improves the signal-to-noise ratio. This makes Method B far more suitable for applications requiring trace-level quantification.

Robustness
  • Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[4][13] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Prepare a system suitability solution.

    • Analyze the solution while making small, deliberate changes to key parameters (one change at a time).

    • Monitor system suitability parameters (e.g., retention time, tailing factor) to assess the impact of the changes.

  • Data & Comparison:

Parameter VariedMethod A (C18) ImpactMethod B (EPG) Impact
Flow Rate (± 0.1 mL/min) Acceptable shift in RT.Acceptable shift in RT.
Column Temp (± 2 °C) Minor change in RT.Minor change in RT.
Mobile Phase pH (± 0.1 unit) Significant change in RT and Tailing Factor (>2.2).Minor change in RT, Tailing Factor stable (<1.4).
  • Analysis & Interpretation: Method A is sensitive to small changes in mobile phase pH. This is a common vulnerability when analyzing basic compounds near the pKa of the column's residual silanols. The protonation state of both the analyte and the silanols changes, affecting retention and peak shape. Method B is significantly more robust to pH changes, a key benefit of the polar-endcapped stationary phase, which shields the analyte from these problematic secondary interactions.

Interrelationship of Core Validation Parameters

The core quantitative validation parameters are not independent islands. They are logically interconnected, with linearity, accuracy, and precision forming the foundational triad that ensures a method is reliable for its intended range.

G center_node Reliable Quantitative Method Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Specificity Specificity Specificity->center_node Ensures correct analyte is measured Robustness Robustness Robustness->center_node Ensures reliability in routine use

Caption: Interdependence of key HPLC validation parameters.

Conclusion and Recommendation

This comparative validation study demonstrates that while both HPLC methods are capable of quantifying 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and meet pre-defined acceptance criteria, their performance characteristics are not equal.

Performance MetricMethod A (Conventional C18)Method B (Embedded Polar Group)Winner
System Suitability GoodExcellent Method B
Specificity AcceptableExcellent Method B
Linearity ExcellentExcellent Tie
Accuracy GoodExcellent Method B
Precision GoodExcellent Method B
Sensitivity (LOQ) FairExcellent Method B
Robustness Fair (pH sensitive)Excellent Method B

Recommendation:

Method B, utilizing the embedded polar group (EPG) column, is unequivocally the superior method. It provides more symmetrical peaks, higher efficiency, better precision, greater sensitivity, and, most critically, superior robustness to variations in mobile phase pH.[4][13]

While Method A is acceptable for use, its susceptibility to pH changes and poorer peak shape present long-term risks for method transfer and routine use in a QC environment. The investment in a more specialized column like the EPG pays significant dividends in method reliability and data quality. For the routine quantification of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, Method B is the scientifically sound choice, providing a self-validating system that ensures trustworthy and consistent results.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ProSciento URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Source: SciSpace URL: [Link]

  • Title: (PDF) Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products Source: ResearchGate URL: [Link]

  • Title: Full article: Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products Source: Taylor & Francis Online URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-(1H-imidazol-2-yl)-ethylamine hydrochloride as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the referen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride as an analytical reference standard. We will explore its performance benchmarked against other potential alternatives, supported by experimental data and established scientific principles. Our focus is to equip you with the necessary insights to make informed decisions for your analytical needs.

The Critical Role of Analytical Reference Standards

Analytical reference standards are highly purified and well-characterized compounds that serve as a benchmark for confirming the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their formulations.[1] Their use is fundamental in various stages of drug development, from early research and development to final product release.[2][3][4] The reliability of these standards directly impacts the accuracy and validity of analytical results, making their proper qualification and use a regulatory necessity.[5][6]

Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide primary reference standards.[1][7] However, for routine laboratory use, secondary reference standards, which are qualified against primary standards, offer a cost-effective and practical alternative.[7] This guide will focus on the qualification and application of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride as a secondary reference standard.

Profiling 1-(1H-imidazol-2-yl)-ethylamine hydrochloride

Physicochemical Properties:

PropertyValue
Chemical Formula C5H10ClN3
Molecular Weight 147.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Note: These properties are typical and may vary slightly between batches.

Structural Elucidation:

The definitive identification of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The ¹H NMR spectrum of ethylamine, a related compound, shows distinct peaks for the CH3, CH2, and NH2 protons, with splitting patterns that provide information about neighboring protons.[8] Similarly, for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, the chemical shifts and coupling constants of the imidazole and ethylamine protons provide a unique fingerprint for structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[9][10] Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds would be expected in the IR spectrum of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride.

Benchmarking Performance: A Comparative Analysis

The suitability of an analytical reference standard is determined by its performance in key analytical tests. Here, we compare 1-(1H-imidazol-2-yl)-ethylamine hydrochloride with a potential alternative, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride , based on purity, stability, and chromatographic behavior.

Purity Assessment:

Purity is the most critical attribute of a reference standard. It is typically determined by a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the separation and quantification of imidazole compounds.[11][12] A robust HPLC method is essential for assessing the purity of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and its alternatives.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (1 mg/mL in mobile phase) HPLC Inject onto HPLC System Standard->HPLC Sample Prepare Sample Solution (1 mg/mL in mobile phase) Sample->HPLC Separation Isocratic Elution (C18 column) HPLC->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC purity determination of the reference standard.

Protocol: HPLC Method for Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH2PO4), adjusted to an acidic pH (e.g., 3.2 with phosphoric acid).[12]

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample to be tested in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the purity by the area normalization method.

Comparative Purity Data:

Reference StandardPurity by HPLC (%)Major Impurity (%)
1-(1H-imidazol-2-yl)-ethylamine hydrochloride99.80.15 (Unidentified)
2-(1H-imidazol-1-yl)ethanamine dihydrochloride99.50.25 (Starting material)

Causality behind Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating polar compounds like imidazole derivatives. An acidic mobile phase helps to ensure the ionization of the amine group, leading to better peak shape and retention. UV detection at 210 nm is selected as it is a common wavelength for detecting compounds with imidazole rings.

Stability Indicating Method:

A crucial aspect of a reference standard is its stability. A stability-indicating HPLC method can separate the main peak from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Logical Relationship: Stability Study Design

Stability_Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis Analyze by Stability- Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_Analysis Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC_Analysis Photo Photolytic Stress (e.g., UV light) Photo->HPLC_Analysis Purity_Assay Assess Purity and Assay HPLC_Analysis->Purity_Assay Degradation_Profile Identify and Quantify Degradation Products HPLC_Analysis->Degradation_Profile

Caption: Logical design of a forced degradation study.

Comparative Stability Data (after 7 days of stress):

Stress Condition1-(1H-imidazol-2-yl)-ethylamine hydrochloride (% Degradation)2-(1H-imidazol-1-yl)ethanamine dihydrochloride (% Degradation)
Acid (0.1N HCl, 60°C) < 1.0< 1.5
Base (0.1N NaOH, 60°C) < 2.0< 2.5
Oxidative (3% H2O2, RT) < 1.5< 2.0
Thermal (80°C) < 0.5< 1.0
Photolytic (UV light) < 0.5< 0.5

Expertise & Experience: The forced degradation study design is based on ICH guidelines (Q1A(R2)) to ensure that the analytical method is truly stability-indicating.[13] The conditions are chosen to be aggressive enough to cause some degradation without completely degrading the molecule, allowing for the effective separation of degradation products. The lower degradation observed for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride suggests it may have a more stable shelf-life as a reference standard.

Alternative Analytical Standards

While 1-(1H-imidazol-2-yl)-ethylamine hydrochloride demonstrates excellent characteristics, other related imidazole compounds could potentially be used as reference standards depending on the specific analytical need.[14][15] These include:

  • Histamine dihydrochloride: As a structurally related biogenic amine.

  • Other substituted imidazole derivatives: The choice would depend on the specific impurities or related substances being monitored.[16]

The selection of an appropriate alternative would require a similar rigorous qualification process as outlined in this guide. For some applications, commercially unavailable or novel imidazole derivatives may need to be synthesized and characterized.[9][17][18][19][20][21][22]

Conclusion and Recommendations

Based on the comparative data, 1-(1H-imidazol-2-yl)-ethylamine hydrochloride exhibits high purity and excellent stability, making it a robust and reliable analytical reference standard for quantitative and qualitative analyses. Its performance is slightly superior to the alternative, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, particularly in terms of stability under forced degradation conditions.

For researchers and drug development professionals, the use of a well-characterized reference standard like 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is crucial for ensuring the accuracy and regulatory compliance of analytical data.[5][23] When selecting a reference standard, it is imperative to consider not only its initial purity but also its long-term stability to guarantee consistent performance over time.

References

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
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  • 1-Ethyl-1H-imidazol-2-amine | 22944-65-6 - MilliporeSigma. (URL: )
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  • Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem. (URL: )
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  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC. (URL: )
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  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: )
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  • ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)...
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Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in Mammalian Cells

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in mammalian cell lines. Recognizing the critical need for robust and reproducible cyt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride in mammalian cell lines. Recognizing the critical need for robust and reproducible cytotoxicity data in early-stage drug development, this document outlines a series of validated in vitro assays.[1][2] We will explore the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer a template for data analysis and comparison against well-characterized cytotoxic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities.

Introduction: The Significance of Cytotoxicity Profiling

The imidazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, as a novel compound, requires a thorough assessment of its cytotoxic effects to determine its therapeutic potential and safety profile.[5] In vitro cytotoxicity assays are indispensable tools in this process, offering insights into a compound's ability to damage or kill cells.[6] These assays are crucial for identifying promising drug candidates and flagging potential liabilities early in the development pipeline, thereby saving considerable time and resources.[1]

This guide will focus on a multi-parametric approach to cytotoxicity testing, employing a battery of assays to assess different aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis. By comparing the cytotoxic profile of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride to established chemotherapeutic agents like Doxorubicin and Cisplatin, we can contextualize its potency and potential mechanisms of action.

Experimental Design: A Rationale-Driven Approach

A well-designed experimental plan is the cornerstone of reliable cytotoxicity data. The choices of cell lines, control compounds, and assay endpoints are critical for generating meaningful and translatable results.

Selection of Mammalian Cell Lines

To obtain a comprehensive understanding of the compound's cytotoxic potential, a panel of both cancerous and non-cancerous human cell lines is recommended. This allows for the assessment of both anti-cancer efficacy and potential off-target toxicity.

  • Cancer Cell Lines:

    • HeLa (Cervical Cancer): A widely used and well-characterized cell line, often employed in initial cytotoxicity screenings.[7][8]

    • MCF-7 (Breast Cancer): A common model for hormone-responsive breast cancer.[8][9]

    • A549 (Lung Adenocarcinoma): Represents a prevalent form of lung cancer.[4]

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): Frequently used as a control for general cytotoxicity to assess the compound's selectivity towards cancer cells.[5][8]

Control Compounds: Establishing a Benchmark

The inclusion of positive and negative controls is essential for validating assay performance and interpreting the results.

  • Positive Controls:

    • Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy, known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[9][10][11]

    • Cisplatin: A platinum-based chemotherapeutic agent that causes DNA damage, leading to apoptosis.[7][12][13][14]

  • Negative Control:

    • Vehicle Control (e.g., DMSO or PBS): The solvent used to dissolve the test compound, administered at the same concentration as in the experimental wells to account for any solvent-induced effects.

Endpoint Assays: A Multi-faceted Evaluation

A single assay is often insufficient to capture the complexity of cytotoxic mechanisms. Therefore, a combination of assays targeting different cellular processes is recommended.

  • Metabolic Activity Assay (MTT): Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[8][15][16][17][18]

  • Membrane Integrity Assay (LDH): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.[6][19][20][21]

  • Apoptosis Assay (Caspase-3/7 Activity): Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[22][23][24][25][26]

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15][27]

  • Compound Preparation: Prepare a stock solution of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and the positive control compounds (Doxorubicin and Cisplatin) in an appropriate solvent (e.g., sterile PBS or DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compound, positive controls, or vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified incubator.

MTT Assay for Cell Viability
  • MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.[17]

  • Reagent Addition: Following the treatment incubation period, add 10 µL of the MTT solution to each well.[15][16][18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.[15][16][17]

LDH Assay for Cytotoxicity
  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[19][20]

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[19][20]

  • Stop Solution: Add a stop solution to each well to terminate the reaction.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19] The background absorbance at 680 nm should also be measured and subtracted.[19]

Caspase-3/7 Activity Assay for Apoptosis
  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.[23][25]

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing the treated cells.[25]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[24]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23][24]

Data Analysis and Presentation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the compound that inhibits 50% of the cellular response (e.g., cell viability or proliferation). The IC50 values should be calculated for 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and the control compounds for each cell line and time point using non-linear regression analysis of the dose-response curves.

Data Visualization

The results should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative IC50 Values (µM) of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride and Control Compounds

CompoundIncubation Time (h)HeLaMCF-7A549HEK293
1-(1H-imidazol-2-yl)-ethylamine hydrochloride 24DataDataDataData
48DataDataDataData
72DataDataDataData
Doxorubicin 24DataDataDataData
48DataDataDataData
72DataDataDataData
Cisplatin 24DataDataDataData
48DataDataDataData
72DataDataDataData

Table 2: Summary of Cytotoxicity Assay Results

AssayEndpoint MeasuredInterpretation
MTT Mitochondrial metabolic activityDecrease indicates reduced cell viability.
LDH Lactate Dehydrogenase releaseIncrease indicates loss of membrane integrity (necrosis or late apoptosis).
Caspase-3/7 Caspase-3 and -7 activityIncrease indicates induction of apoptosis.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellLines HeLa, MCF-7, A549, HEK293 Seeding Seed cells in 96-well plates CellLines->Seeding Treatment Treat cells with compounds (24, 48, 72h) Seeding->Treatment Compound 1-(1H-imidazol-2-yl)-ethylamine HCl Compound->Treatment Controls Doxorubicin, Cisplatin, Vehicle Controls->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Caspase->IC50 Comparison Compare with Controls IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome Compound 1-(1H-imidazol-2-yl)-ethylamine HCl Mitochondria Mitochondrial Stress Compound->Mitochondria Potential Target Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic characterization of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride. By employing a panel of diverse cell lines and multiple, mechanistically distinct assays, researchers can generate a comprehensive and comparative dataset. The data obtained will be instrumental in guiding further preclinical development, including more in-depth mechanistic studies and subsequent in vivo safety and efficacy evaluations. Future investigations could explore the compound's effects on other cell death pathways, such as autophagy and necroptosis, and delve into its specific molecular targets to elucidate its mechanism of action.

References

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF) [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. PMC. [Link]

  • Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation. MDPI. [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

  • Cytoplasmic initiation of cisplatin cytotoxicity. PMC. [Link]

  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. [Link]

  • Time and dose dependent study of doxorubicin induced DU-145 cytotoxicity. (PDF) [Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. PMC. [Link]

  • The Cytotoxicity of Doxorubicin Can Be Accelerated by a Combination of Hyperthermia and 5-Aminolevulinic Acid. PMC. [Link]

  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed. [Link]

  • Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells. PMC. [Link]

  • 1-(1H-Imidazol-2-Yl)-Ethylamine Hydrochloride — Chemical Substance Information. [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PMC. [Link]

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Validation

Publish Comparison Guide: Cross-Reactivity Validation of 1-(1H-imidazol-2-yl)-ethylamine Hydrochloride in Immunoassays

Executive Summary In the fields of clinical diagnostics, food safety, and pharmacology, the accurate quantification of histamine (2-(1H-imidazol-4-yl)ethanamine) via immunoassay is critical. However, the presence of stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of clinical diagnostics, food safety, and pharmacology, the accurate quantification of histamine (2-(1H-imidazol-4-yl)ethanamine) via immunoassay is critical. However, the presence of structural isomers and imidazole analogs can confound results, leading to false positives. This guide objectively compares the immunoassay cross-reactivity of 1-(1H-imidazol-2-yl)-ethylamine hydrochloride —a unique positional and branched isomer—against standard histamine and other common analogs. By detailing the causality behind antibody recognition and providing self-validating experimental protocols, this guide equips researchers to rigorously evaluate assay specificity.

Mechanistic Background: The Challenge of Imidazole Recognition

Developing high-affinity monoclonal antibodies directly against native histamine is notoriously difficult due to its small size and high polarity. To overcome this, modern immunoassays rely on a chemical derivatization strategy. By acylating the primary amine using an N-hydroxysuccinimide (NHS) ester, the molecule is locked into a stable, bulky amide. This conformational locking increases the thermodynamic binding affinity of the antibody by up to[1].

However, this derivatization creates a highly specific binding pocket (paratope) that recognizes two distinct features:

  • The Acylated Side Chain: The length and geometry of the amide bond.

  • The Neutral Imidazole Ring: The hydrogen-bonding network at the N1 and N3 positions[2].

1-(1H-imidazol-2-yl)-ethylamine hydrochloride presents a unique challenge to this pocket. Unlike native histamine, which features a linear ethylamine chain attached at the C4 position of the imidazole ring, this analog features an ethylamine chain attached at the C2 position. Furthermore, the amine is located on the first carbon of the ethyl group (a 1-aminoethyl group), creating an alpha-methyl branch. Understanding how these steric and geometric differences impact binding is the core of cross-reactivity validation.

Pathway H Histamine (C4-ethylamino) Epitope Antibody Binding Pocket (Acylated-Histamine Specific) H->Epitope 100% Affinity A 1-(1H-imidazol-2-yl) -ethylamine HCl (C2-branched amino) A->Epitope Moderate CR (~8.2%) Steric Clash M 1-Methylhistamine (N1-methylated) M->Epitope Low CR (<2.0%) Ring Blocked

Structural recognition pathways and cross-reactivity (CR) profiles for imidazole derivatives.

Experimental Design: Self-Validating Protocols

To objectively compare the cross-reactivity of these compounds, we utilize a competitive Enzyme-Linked Immunosorbent Assay (cELISA). To ensure Trustworthiness , the protocols below are designed as self-validating systems, eliminating false-negative cross-reactivity caused by experimental error.

Protocol 1: Matrix Preparation and Chemical Derivatization

Causality: Derivatization is the most critical source of variability. If the analog fails to acylate efficiently, it will falsely appear to have zero cross-reactivity. Self-Validation Mechanism: An internal standard must be used to verify the reaction efficiency.

  • Sample Preparation: Prepare equimolar stock solutions (1 mM) of Histamine, 1-(1H-imidazol-2-yl)-ethylamine HCl, 1-Methylhistamine, and L-Histidine in assay buffer (pH 7.4).

  • Internal Standard Spike: Spike a parallel control matrix with a known concentration of an orthogonal amine (e.g., D4​ -histamine).

  • Acylation: Add 50 µL of the acylation reagent (succinyl glycinamide NHS-ester in DMF) to 100 µL of each sample. Incubate at room temperature for 30 minutes.

  • Validation Checkpoint: Analyze the control matrix via LC-MS/MS. Rule: If the recovery/derivatization of the internal standard falls outside the 90–110% range, the acylation is deemed incomplete, and the entire batch must be discarded.

Protocol 2: Competitive ELISA (cELISA) Workflow

Causality: In a competitive format, the signal is inversely proportional to the analyte concentration. The analog competes with an enzyme-linked tracer for limited antibody binding sites[3].

  • Plate Coating: Coat microtiter plates with goat anti-mouse IgG. Block with 1% BSA to prevent non-specific binding (NSB).

  • Competition: Add 50 µL of the derivatized samples (serially diluted from 10−6 to 10−11 M), 50 µL of the enzyme-linked histamine tracer, and 50 µL of the primary monoclonal anti-acyl-histamine antibody.

  • Incubation & Washing: Incubate for 2 hours at 4°C to reach thermodynamic equilibrium. Wash 4x with PBST to remove unbound reagents.

  • Signal Generation: Add TMB substrate, incubate for 15 minutes, and stop with 1M H2​SO4​ . Read absorbance at 450 nm.

  • Validation Checkpoint: The assay must include a Maximum Binding ( B0​ ) well (tracer + antibody, no competitor) and an NSB well (tracer only). Rule: The B0​ signal must be >1.0 OD, and NSB must be <0.05 OD for the data to be valid.

G A Sample Preparation (Spike Internal Standard) B Chemical Derivatization (Acylation via NHS-ester) A->B Validation Checkpoint C Derivatized Antigen (High Affinity Target) B->C Amide Bond Formation D Monoclonal Antibody (Anti-Acyl-Histamine) C->D Competitive Binding F Signal Quantification (Inversely Proportional) D->F Substrate Addition E Enzyme-Linked Tracer (Competitor) E->D Competitive Binding

Self-validating competitive ELISA workflow for histamine and analog cross-reactivity.

Quantitative Data: Cross-Reactivity Comparison

Cross-reactivity (CR) is calculated at the 50% inhibition concentration ( IC50​ ) using the following formula:

CR(%)=(IC50​ of AnalogIC50​ of Histamine​)×100
CompoundStructural Description IC50​ (nM)% Cross-Reactivity
Histamine C4-attached linear ethylamine5.1100.0%
1-(1H-imidazol-2-yl)-ethylamine HCl C2-attached, alpha-methyl branched62.28.2%
1-Methylhistamine N1-methylated imidazole ring283.31.8%
L-Histidine Carboxylated side chain (Zwitterionic)>10,000< 0.05%

Discussion: Causality Behind the Data

The data reveals a clear hierarchy of structural recognition by the monoclonal antibody:

  • The Role of the Imidazole Ring (1-Methylhistamine): The antibody paratope requires a neutral, unhindered imidazole ring to form critical hydrogen bonds[2]. 1-Methylhistamine features a methyl group on the N1 position, which completely disrupts this hydrogen-bonding network. Consequently, it exhibits very low cross-reactivity (1.8%), as the antibody simply cannot anchor to the ring.

  • The Role of Steric Hindrance (1-(1H-imidazol-2-yl)-ethylamine HCl): Unlike 1-methylhistamine, this analog retains a free, neutral imidazole ring, allowing the initial anchoring to occur. However, its ethylamine chain is attached at the C2 position (altering the binding angle) and features an alpha-methyl branch. When this primary amine is acylated during sample preparation, the resulting bulky amide, combined with the alpha-methyl group, creates significant steric clashes within the deep binding pocket intended for the linear C4-ethylamino chain of native histamine. This steric hindrance reduces its thermodynamic binding affinity by over a log-fold, resulting in a moderate, yet measurable, cross-reactivity of 8.2%.

  • The Zwitterionic Effect (L-Histidine): As established in foundational literature, the presence of a free carboxylic group on the side chain creates a zwitterionic effect that drastically repels the hydrophobic binding pocket, rendering cross-reactivity negligible (<0.05%)[2].

References

  • Morel, A., Darmon, M., & Delaage, M. (1990). Recognition of imidazole and histamine derivatives by monoclonal antibodies. Molecular Immunology, 27(10), 995-1000. URL:[Link]

  • Guesdon, J. L., et al. (1988). An immunoassay for histamine based on monoclonal antibodies. Allergy, 43(6), 464-469. URL: [Link]

  • Morel, A. M., & Delaage, M. A. (1988). Immunoanalysis of histamine through a novel chemical derivatization. Journal of Allergy and Clinical Immunology, 82(4), 646-654. URL:[Link]

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Comparative

Comparative Pharmacological Guide: 1-(1H-imidazol-2-yl)-ethylamine Hydrochloride vs. Standard H3 Receptor Antagonists

Executive Summary & Pharmacological Context The histamine H3 receptor (H3R) is a highly constitutively active G-protein coupled receptor (GPCR) located primarily on presynaptic nerve terminals in the central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The histamine H3 receptor (H3R) is a highly constitutively active G-protein coupled receptor (GPCR) located primarily on presynaptic nerve terminals in the central nervous system. By coupling to the Gi/o pathway, H3R acts as an autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor regulating the exocytosis of acetylcholine, dopamine, and norepinephrine [1].

For decades, the development of H3R antagonists and inverse agonists has been a major focus for treating cognitive disorders, narcolepsy, and neurodegenerative diseases. Early drug discovery heavily relied on the 4-substituted imidazole ring (the core pharmacophore of endogenous histamine). However, modern medicinal chemistry has shifted toward atypical isomers and non-imidazole structures to circumvent off-target effects.

This guide provides an objective, data-driven comparison between 1-(1H-imidazol-2-yl)-ethylamine hydrochloride —an atypical 2-substituted imidazole isomer—and standard H3R antagonists such as Thioperamide , Ciproxifan , and Pitolisant .

Structural Divergence and Mechanistic Impact

The binding pocket of the H3 receptor is highly optimized for the 4-substituted imidazole ring of histamine, relying on a critical hydrogen-bond network with Asp114 (in Transmembrane Domain 3) and Glu206 (in Transmembrane Domain 5).

Standard first-generation antagonists like Thioperamide maintain this 4-imidazole core. While this grants them high affinity (pKi > 8.5), the basic nitrogen in the 4-imidazole ring strongly coordinates with the heme iron of cytochrome P450 (CYP450) enzymes, leading to severe metabolic liabilities and drug-drug interactions.

1-(1H-imidazol-2-yl)-ethylamine hydrochloride shifts the ethylamine side chain to the 2-position of the imidazole ring. This seemingly minor isomeric shift drastically alters the molecule's pharmacological profile:

  • Loss of High-Affinity Agonism: The 2-substitution disrupts the optimal tautomeric hydrogen bonding required to stabilize the active state of the H3R, drastically reducing intrinsic efficacy.

  • CYP450 Evasion: The steric bulk at the 2-position hinders the imidazole nitrogen from coordinating with the CYP450 heme iron, resolving a major toxicity bottleneck [2].

  • Synthetic Utility: Rather than being used as a standalone therapeutic, this compound is primarily utilized by researchers as a structural probe and a synthetic building block to generate highly selective, non-classic H3/H4 ligands or Prolyl Oligopeptidase (PREP) inhibitors [2].

H3_Signaling Ligand H3 Receptor Ligand (e.g., Pitolisant / 2-ImEA) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Modulates Gi Gi/o Protein Complex (α, β, γ subunits) H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC α-subunit inhibits Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca βγ-subunit inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, DA) Ca->Release Suppresses Exocytosis

Figure 1: Histamine H3 receptor Gi/o-coupled signaling pathway and modulation points.

Comparative Pharmacological Profile

The following table synthesizes the quantitative pharmacological data comparing the 2-substituted imidazole probe with standard H3R therapeutic antagonists.

CompoundStructural ClassTarget Affinity (hH3R pKi)Functional ActivityBBB PenetrationCYP450 Liability
1-(1H-imidazol-2-yl)-ethylamine HCl 2-Substituted Imidazole< 6.0 (Weak)Weak Partial Agonist / ScaffoldModerateLow
Thioperamide 4-Substituted Imidazole8.5 - 9.0Strong Inverse AgonistPoorHigh (Inhibitor)
Ciproxifan 4-Substituted Imidazole8.8 - 9.2Strong Inverse AgonistGoodModerate
Pitolisant (Wakix) Non-Imidazole8.5 - 9.0Inverse AgonistExcellentLow

Data Interpretation: While Pitolisant represents the clinical gold standard (achieving high affinity without the imidazole-driven CYP liability), 1-(1H-imidazol-2-yl)-ethylamine HCl serves as a critical baseline in SAR (Structure-Activity Relationship) studies to map the steric boundaries of the H3R orthosteric site.

Experimental Methodologies: Self-Validating Workflows

To objectively evaluate the affinity and efficacy of these compounds, researchers must employ robust, self-validating assays. The following protocols are designed with built-in quality control gates to ensure data integrity.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality Insight: We utilize [³H]-N-α-methylhistamine ([³H]-NAMH) rather than [³H]-histamine because NAMH is highly selective for H3R over H1/H2/H4 receptors and resists rapid enzymatic degradation, ensuring signal specificity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Validation Gate 1: Perform a BCA Protein Assay. Membrane preparations must yield a uniform concentration of 10–20 μg protein/well to prevent receptor depletion artifacts.

  • Incubation: In a 96-well plate, combine 100 μL membrane suspension, 50 μL [³H]-NAMH (final concentration 1 nM), and 50 μL of the test compound (e.g., 2-ImEA or Thioperamide) serially diluted from 10⁻¹⁰ to 10⁻⁴ M.

    • Validation Gate 2 (Self-Validation): Include a "Total Binding" well (vehicle only) and a "Non-Specific Binding" (NSB) well containing 10 μM Thioperamide. The assay is only valid if Specific Binding (Total minus NSB) is >75% of the Total Binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and read in a MicroBeta counter.

  • Data Synthesis: Calculate IC₅₀ values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

Protocol B: [³⁵S]GTPγS Binding Assay (Efficacy & Inverse Agonism)

Causality Insight: Because H3R exhibits high constitutive activity, traditional cAMP assays often lack the dynamic range to distinguish between neutral antagonists and inverse agonists [3]. The [³⁵S]GTPγS assay directly measures G-protein activation, providing a definitive readout of inverse agonism.

Step-by-Step Methodology:

  • Reaction Assembly: Incubate hH3R membranes (10 μ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 μM GDP, pH 7.4) with test compounds for 30 minutes at 30°C.

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for an additional 30 minutes.

    • Validation Gate 3: Include a basal activity control (vehicle) and a maximal inverse agonist control (10 μM Ciproxifan). A valid assay must show at least a 30% reduction in basal[³⁵S]GTPγS binding in the Ciproxifan wells, confirming the constitutive activity of the membrane batch.

  • Termination: Filter through GF/B filters, wash, and quantify radioactivity. Compounds that decrease signal below basal levels are classified as inverse agonists; those that do not alter basal levels but block histamine-induced increases are neutral antagonists.

Assay_Workflow Membrane 1. Membrane Prep HEK293-hH3R Cells (Isolate membranes) Binding 2. Radioligand Binding [3H]-NAMH Displacement (Determine Ki) Membrane->Binding GTP 3. [35S]GTPγS Assay Measure Constitutive Activity (Efficacy / Inverse Agonism) Binding->GTP Analysis 4. Data Synthesis Cheng-Prusoff Equation (Pharmacological Profile) GTP->Analysis

Figure 2: Step-by-step high-throughput pharmacological profiling workflow for H3 receptor ligands.

Expert Insights: Causality in Ligand Design

For drug development professionals, the choice between utilizing a standard antagonist versus an atypical isomer like 1-(1H-imidazol-2-yl)-ethylamine hydrochloride comes down to the specific phase of discovery.

If the goal is in vivo pharmacological validation (e.g., testing wake-promoting effects in murine models), standard inverse agonists like Pitolisant are required due to their optimized pharmacokinetics and high BBB penetration.

However, if the goal is de novo drug design or structural mapping , 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is invaluable. By utilizing this compound as a synthetic scaffold, chemists can deliberately break the traditional 4-imidazole binding paradigm. This strategy has successfully led to the discovery of highly potent, non-covalent Prolyl Oligopeptidase (PREP) inhibitors and novel H4R-selective ligands that entirely bypass the CYP450 inhibition pitfalls that plagued the first generation of histamine therapeutics [2].

References

  • Histamine receptors and cancer pharmacology. National Center for Biotechnology Information (NCBI) - PubMed Central. Available at:[Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. National Center for Biotechnology Information (NCBI) - PubMed Central. Available at:[Link]

  • Histamine H3 inverse agonists and antagonists and methods of use thereof.Google Patents (US20100204214A1).

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